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  • Product: Pentyl sulfamate
  • CAS: 637772-35-1

Core Science & Biosynthesis

Foundational

Definitive Technical Guide: Pentyl Sulfamate Molecular Structure & Utility

Executive Summary Pentyl sulfamate (Amyl sulfamate) is a representative alkyl ester of sulfamic acid, serving as a critical lipophilic pharmacophore in medicinal chemistry. Structurally characterized by a pentyl chain es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl sulfamate (Amyl sulfamate) is a representative alkyl ester of sulfamic acid, serving as a critical lipophilic pharmacophore in medicinal chemistry. Structurally characterized by a pentyl chain esterified to a sulfamoyl moiety (


), it functions as a stable bioisostere of alkyl sulfates and phosphates.

In drug development, pentyl sulfamate is utilized primarily in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and steroid sulfatase (STS) inhibitors. Unlike its sulfate counterparts, the sulfamate group exhibits enhanced hydrolytic stability and the ability to form specific hydrogen bond networks within enzyme active sites (e.g., zinc coordination in CAs).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a lipophilic


-pentyl tail attached to a polar sulfamate head group. The sulfamate nitrogen possesses two protons capable of hydrogen bonding, while the sulfonyl oxygens act as hydrogen bond acceptors.
PropertyValue / Description
IUPAC Name Pentyl sulfamate
CAS Number 637772-35-1 (Reference ID)
Molecular Formula

Molecular Weight 167.23 g/mol
SMILES CCCCCOS(N)(=O)=O
Electronic Character The sulfamate group is electron-withdrawing.[1] The

protons are weakly acidic (

), allowing deprotonation by strong bases to form nucleophilic anions.
Lipophilicity (cLogP) ~1.2 – 1.6 (Estimated). The pentyl chain provides sufficient lipophilicity to cross biological membranes, making it a viable drug-like scaffold.
Stability vs. Sulfates

A critical advantage of pentyl sulfamate over pentyl sulfate is its resistance to hydrolysis. While alkyl sulfates rapidly hydrolyze in acidic conditions to alcohols and sulfuric acid, the sulfamate ester bond (


) is stabilized by the nitrogen lone pair donation into the 

antibonding orbitals, reducing the electrophilicity of the sulfur atom.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of pentyl sulfamate requires anhydrous conditions to prevent the premature hydrolysis of the sulfamoylating agent. The most robust protocol for research-grade purity utilizes Chlorosulfonyl Isocyanate (CSI) .

Protocol: CSI-Mediated Sulfamoylation

This method is preferred for primary alcohols due to its high yield and the avoidance of ammonia gas handling.

Reagents:

  • 
    -Pentanol (1.0 equiv)
    
  • Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)

  • Formic Acid (1.1 equiv) or Water (careful hydrolysis)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Base: Pyridine or

    
     (for quenching)
    

Step-by-Step Methodology:

  • Formation of Intermediate: Cool a solution of

    
    -pentanol in anhydrous DCM to 0°C under 
    
    
    
    atmosphere.
  • Addition: Dropwise add CSI. The reaction forms an intermediate N-chlorosulfonyl carbamate.

    • Mechanism:[1][2][3][4] The alcohol oxygen attacks the isocyanate carbon.

  • Hydrolysis/Decarboxylation:

    • Option A (Formic Acid): Add formic acid. This reacts with the N-chlorosulfonyl group to release

      
      , 
      
      
      
      , and
      
      
      , yielding the sulfamate.
    • Option B (Aqueous Workup): Carefully quench with water. The carbamate hydrolyzes and decarboxylates to the sulfamate.

  • Purification: The organic layer is washed with brine, dried over

    
    , and concentrated. Recrystallization (from 
    
    
    
    /Hexanes) or column chromatography yields the white crystalline solid.
Visualization: Synthesis Workflow

Synthesis Pentanol n-Pentanol (Substrate) Intermed N-Chlorosulfonyl Carbamate Pentanol->Intermed 0°C, DCM Nucleophilic Attack CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermed Hydrolysis Hydrolysis/Decarboxylation (-CO2, -HCl) Intermed->Hydrolysis H2O or HCOOH Product Pentyl Sulfamate (Target) Hydrolysis->Product Workup

Figure 1: CSI-mediated synthesis pathway for pentyl sulfamate, highlighting the critical decarboxylation step.

Part 3: Reactivity & Stability Profile

Understanding the degradation of pentyl sulfamate is vital for formulation and storage. The primary degradation pathway is acid-catalyzed hydrolysis .

Hydrolysis Mechanism

Unlike carboxylic esters, sulfamate hydrolysis is pH-dependent but generally slow at physiological pH (7.4).

  • Protonation: In acidic media, the ether oxygen or the nitrogen can be protonated.

    
    -protonation is the activation step for cleavage.
    
  • Cleavage: Water attacks the sulfur atom (S-O cleavage) or the alkyl carbon (C-O cleavage), though S-O cleavage is more common for primary alkyl sulfamates.

  • Products: Pentanol and Sulfamic acid (which degrades to Ammonium bisulfate).

Visualization: Degradation Pathway

Hydrolysis PS Pentyl Sulfamate (Neutral) Protonated Protonated Intermediate [R-OH(+)-SO2-NH2] PS->Protonated H+ (Acidic pH) TS Transition State (H2O Attack on S) Protonated->TS + H2O Products Pentanol + Sulfamic Acid TS->Products S-O Bond Scission

Figure 2: Acid-catalyzed hydrolysis mechanism of pentyl sulfamate leading to alcohol regeneration.

Part 4: Pharmacological Relevance & Applications[5][6][7]

Pentyl sulfamate is rarely a drug in itself but is a high-value "probe" molecule in medicinal chemistry.

Carbonic Anhydrase (CA) Inhibition

Sulfamates are zinc-binding groups (ZBGs).[5] The terminal


 coordinates with the 

ion in the active site of Carbonic Anhydrase enzymes.
  • SAR Insight: In aliphatic sulfamate series, chain length correlates with potency.

    • 
       chains (Decyl/Tetradecyl) show nanomolar 
      
      
      
      against CA-II and CA-IX due to extensive hydrophobic interactions.
    • Pentyl Sulfamate (

      
      ):  Acts as a baseline inhibitor. It binds to the Zinc but lacks the extensive hydrophobic tail to fully occupy the lipophilic pocket, resulting in micromolar rather than nanomolar potency. This makes it an excellent negative control or starting point for fragment-based design.
      
Bioisosterism in Drug Design

The sulfamate moiety mimics the transition state of phosphate ester hydrolysis.

  • Steroid Sulfatase (STS) Inhibitors: Aryl sulfamates (like EMATE) are potent irreversible inhibitors. Pentyl sulfamate serves as a model to study the stability of the

    
     linkage without the complexity of the steroid nucleus.
    
  • Anticonvulsants: Following the success of Topiramate (a sugar sulfamate), alkyl sulfamates like pentyl sulfamate are screened to determine the minimal structural requirements for anticonvulsant activity.

Comparison of Activity
CompoundTargetPotency (

/ Activity)
Role
Pentyl Sulfamate hCA-II

M range
Baseline / Fragment
Decyl Sulfamate hCA-II~1-10 nMHigh Potency Probe
Topiramate AMPA/KainateClinical DrugAntiepileptic Standard

References

  • Synthesis via CSI: Organic Chemistry Portal. "Sulfamate Synthesis by Sulfamoylation." Available at: [Link]

  • Hydrolysis Kinetics: Spillane, W. J., et al. "Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase." Journal of the American Chemical Society. Available at: [Link]

  • Carbonic Anhydrase Inhibition: Supuran, C. T.[6] "Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates."[5] Journal of Medicinal Chemistry. Available at: [Link]

  • General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for Pentyl sulfamate." Available at: [Link] (Search Term: Pentyl sulfamate)

Sources

Exploratory

Pentyl Sulfamate: Mechanistic Profiling and Pharmacological Utility

Technical Whitepaper for Drug Discovery & Chemical Biology Executive Summary Pentyl sulfamate (CAS: 637772-35-1) represents a prototypical aliphatic sulfamate ester , distinct from the more widely characterized aryl sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Chemical Biology

Executive Summary

Pentyl sulfamate (CAS: 637772-35-1) represents a prototypical aliphatic sulfamate ester , distinct from the more widely characterized aryl sulfamates (e.g., Irosustat, EMATE) and sugar sulfamates (e.g., Topiramate). While often utilized as a high-value synthetic intermediate for radical-mediated C–H functionalization, its pharmacological profile is defined by the sulfamate pharmacophore (–O–SO₂–NH₂) .

This guide dissects the mechanism of action (MoA) of pentyl sulfamate through two lenses:

  • Biological MoA: Irreversible inhibition of Steroid Sulfatase (STS) and reversible modulation of Carbonic Anhydrase (CA).

  • Chemical MoA: Its role as a nitrogen-radical precursor for intramolecular hydrogen atom transfer (HAT), a critical tool in late-stage drug functionalization.

Part 1: Chemical Architecture & Physicochemical Profile

Pentyl sulfamate serves as a lipophilic probe for the sulfamate binding pocket. Unlike aryl sulfamates, which rely on π-stacking interactions within enzyme active sites, pentyl sulfamate relies on hydrophobic interactions driven by its alkyl chain.

PropertyValue / DescriptionSignificance in Drug Design
Formula C₅H₁₃NO₃SLow molecular weight fragment (<200 Da).
Pharmacophore O-Sulfamate (–O–SO₂–NH₂)Bioisostere of the sulfate group; "Warhead" for STS inhibition.
Lipophilicity LogP ≈ 1.2–1.6 (Predicted)Sufficient membrane permeability; targets hydrophobic pockets.
Stability Hydrolytically stable at neutral pHSuperior to O-sulfates, allowing oral bioavailability.
pKa ~10.0 (Amide N-H)Neutral at physiological pH; acts as H-bond donor.

Part 2: Biological Mechanism of Action

Steroid Sulfatase (STS) Inhibition (Suicide Mechanism)

The primary pharmacological interest in sulfamates lies in their ability to inhibit STS, an enzyme pivotal in converting inactive sulfated steroids (e.g., Estrone Sulfate) into active hormones (Estrone).

  • Mechanism Type: Irreversible "Suicide" Inhibition.

  • The Target: The hydrated formylglycine (fGly) residue in the STS active site.

  • The Cascade:

    • Recognition: The pentyl chain aligns within the hydrophobic substrate channel of STS.

    • Attack: The hydroxyl group of the active site fGly attacks the sulfur atom of the sulfamate.

    • Elimination: The pentanol group acts as a leaving group.

    • Inactivation: The sulfamate moiety (–SO₂NH₂) is covalently transferred to the enzyme, forming a stable sulfamoylated fGly adduct. This permanently blocks the catalytic machinery.

Carbonic Anhydrase (CA) Modulation

Like most unsubstituted sulfonamides and sulfamates, pentyl sulfamate possesses affinity for Carbonic Anhydrase isoforms (CA I, II, IX, XII).

  • Mechanism Type: Reversible Competitive Inhibition.

  • Interaction: The terminal nitrogen atom coordinates directly with the catalytic Zinc ion (Zn²⁺) in the active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • Selectivity: The pentyl chain interacts with the hydrophobic patch of the CA active site, providing moderate isoform selectivity compared to smaller analogs.

Visualization of Signaling & Mechanism

The following diagram illustrates the dual-pathway mechanism and the chemical transformation involved in STS inactivation.

PentylSulfamateMechanism PentylSulf Pentyl Sulfamate (Ligand) STS_Enzyme Steroid Sulfatase (STS) Active Site: Formylglycine (fGly) PentylSulf->STS_Enzyme Binding (Hydrophobic) CA_Enzyme Carbonic Anhydrase (CA) Active Site: Zn2+ PentylSulf->CA_Enzyme Binding (Coordination) Complex_STS Michaelis Complex (Non-covalent) STS_Enzyme->Complex_STS Complex_CA Zn-Coordination Complex (Reversible Inhibition) CA_Enzyme->Complex_CA Zn2+ Anchoring Transition Nucleophilic Attack (fGly-OH -> S-atom) Complex_STS->Transition Catalytic Activation Dead_STS Sulfamoylated STS (Irreversibly Inhibited) Transition->Dead_STS Sulfamate Transfer LeavingGroup Pentanol (Byproduct) Transition->LeavingGroup Elimination

Caption: Dual mechanistic pathways of Pentyl Sulfamate showing irreversible sulfamoylation of STS versus reversible coordination of Carbonic Anhydrase.

Part 3: Chemical Utility in Drug Synthesis (Radical Relay)

For medicinal chemists, pentyl sulfamate is not just a probe but a privileged substrate for C(sp³)–H functionalization .

  • Mechanism: Oxidative generation of a nitrogen-centered radical (N•).

  • Process: 1,5-Hydrogen Atom Transfer (1,5-HAT).

  • Application: This mechanism allows the precise installation of functional groups on the delta carbon of the pentyl chain, enabling the "editing" of aliphatic skeletons in late-stage drug discovery.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pentyl Sulfamate

Rationale: Direct sulfamoylation of alcohols using sulfamoyl chloride is the industry standard for generating high-purity sulfamate probes.

Reagents:

  • 1-Pentanol (1.0 equiv)

  • Sulfamoyl chloride (NH₂SO₂Cl) (1.2 equiv) [Generated in situ from chlorosulfonyl isocyanate (CSI) and formic acid if commercial stock is unavailable]

  • N,N-Dimethylacetamide (DMA) (Solvent)

Step-by-Step Workflow:

  • Preparation of Sulfamoyl Chloride: Dissolve chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0°C. Slowly add formic acid (1.0 equiv). Stir for 1 hour at room temperature to liberate CO and CO₂.

  • Coupling: Cool the solution of sulfamoyl chloride to 0°C. Add 1-pentanol dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (stain with p-anisaldehyde).

  • Quenching: Pour the reaction mixture into ice-cold sodium bicarbonate solution (saturated).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Multiplet at ~4.1 ppm for O-CH₂; Singlet/Broad at ~5.0–7.0 ppm for NH₂).

Protocol B: Steroid Sulfatase (STS) Inhibition Assay

Rationale: This assay quantifies the potency of pentyl sulfamate by measuring the inhibition of the conversion of fluorescent substrate 4-MUS.

Materials:

  • Enzyme Source: Human placental microsomes or recombinant STS.

  • Substrate: 4-Methylumbelliferyl sulfate (4-MUS).

  • Buffer: 0.1 M Tris-HCl, pH 7.0.

Workflow:

  • Incubation: Incubate STS source (50 µg protein) with varying concentrations of Pentyl Sulfamate (0.1 µM – 100 µM) in Tris-HCl buffer for 30 minutes at 37°C. Note: Pre-incubation is critical for irreversible inhibitors to allow sulfamoylation.

  • Substrate Addition: Add 4-MUS (final concentration 20 µM) to initiate the reaction.

  • Reaction: Incubate for 1 hour at 37°C.

  • Termination: Stop reaction with glycine buffer (pH 10.4).

  • Detection: Measure fluorescence of the liberated 4-methylumbelliferone (Excitation: 360 nm; Emission: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][2][3][4] Medicinal Research Reviews, 24(4), 529–576. Link

  • Purohit, A., et al. (1995). Steroid sulphatase inhibitors for breast cancer therapy.[1][2] Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 505-509. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[3][4][5][6] Medicinal Research Reviews, 25(2), 186-228. Link

  • Du Bois, J. (2011). Rhodium-catalyzed C–H amination: An enabling method for chemical synthesis. Organic Process Research & Development, 15(4), 758-762. Link (Reference for Chemical MoA/Synthesis utility).

  • Spillane, W. J., & Malaubier, J. B. (2014).[7] Sulfamic acid and its N-and O-substituted derivatives.[7][8] Chemical Reviews, 114(5), 2507-2586. Link

Sources

Foundational

Technical Guide: Pentyl Sulfamate – Synthesis, Reactivity, and Applications

Version 1.0 | Status: Definitive Reference Part 1: Executive Summary Pentyl sulfamate (CAS: 637772-35-1), also known as amyl sulfamate, is a primary alkyl ester of sulfamic acid ( ). While structurally simple, it occupie...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Status: Definitive Reference

Part 1: Executive Summary

Pentyl sulfamate (CAS: 637772-35-1), also known as amyl sulfamate, is a primary alkyl ester of sulfamic acid (


). While structurally simple, it occupies a critical niche in modern organic synthesis as a privileged substrate for directed C(sp³)–H functionalization .

Unlike simple sulfates, the sulfamate moiety possesses a unique amphoteric nitrogen atom (


 for the N-H bond). This feature allows it to serve as a directing group for transition metals (Rh, Ru) and a polarity-reversing handle for radical relay chemistry (1,6-HAT). In drug development, the group acts as a neutral, stable bioisostere of the sulfate group, often improving oral bioavailability and blood-brain barrier penetration while inhibiting steroid sulfatase enzymes.

Part 2: Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name Pentyl sulfamate
CAS Number 637772-35-1
Molecular Formula

Molecular Weight 167.23 g/mol
Physical State White crystalline solid or waxy solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability Stable at neutral pH; hydrolyzes in strong aqueous base (

)

Part 3: Synthesis Protocols

The synthesis of pentyl sulfamate requires the installation of the sulfamoyl group onto 1-pentanol. Two primary methods exist: the Chlorosulfonyl Isocyanate (CSI) method (Industry Standard) and the Sulfamoyl Chloride method (Bench-scale alternative).

Method A: The CSI Protocol (Gold Standard)

Rationale: This method avoids the handling of unstable sulfamoyl chloride gas and provides the highest yields (>90%).

Reagents:

  • 1-Pentanol (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.2 equiv)

  • Formic acid (aqueous) or

    
    
    
  • Dichloromethane (DCM) (Solvent)

  • 
    -Picoline or 
    
    
    
    (Base/Quench)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve 1-pentanol in anhydrous DCM (0.5 M) and cool to 0 °C.
    
  • Addition: Dropwise add CSI (1.2 equiv). Stir at 0 °C for 30 minutes. Mechanism: The alcohol attacks the isocyanate carbon to form a transient chlorosulfonyl carbamate.

  • Hydrolysis: Carefully add water (or aqueous formic acid) to the reaction mixture. Vigorous

    
     evolution will occur.
    
    • Critical Control Point: Maintain temperature <10 °C to prevent hydrolysis of the sulfamate ester itself.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The Sulfamoyl Chloride Protocol

Rationale: Used when CSI is unavailable. Requires generation of


 in situ.
  • Generation: React chlorosulfonyl isocyanate with formic acid in toluene to generate

    
     (precipitate).
    
  • Coupling: Add the solid sulfamoyl chloride to a solution of 1-pentanol and DMA (Dimethylacetamide) in DCM.

  • Outcome: Yields are typically lower (60-75%) due to the instability of the reagent.

Visualization: Synthesis Logic

Synthesis Alc 1-Pentanol Inter Carbamate Intermediate Alc->Inter  Nucleophilic Attack   CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter Hydro Hydrolysis (-CO2) Inter->Hydro  Decarboxylation   Prod Pentyl Sulfamate Hydro->Prod  Workup  

Figure 1: The CSI pathway converts the alcohol to a sulfamate via a carbamate intermediate, releasing CO2.

Part 4: Reactivity & The "Du Bois" Cycle

The defining feature of pentyl sulfamate is its ability to undergo intramolecular C–H amination . This reaction, pioneered by Justin Du Bois, transforms the inert C-H bonds of the pentyl chain into a cyclic sulfamate (oxathiazinane).

Rhodium-Catalyzed C-H Amination

This reaction uses a Rhodium(II) dimer catalyst (e.g.,


 or 

) and an oxidant (PhI(OAc)2) to generate a metallonitrene species.
  • Selectivity: The reaction exclusively targets the

    
    - or 
    
    
    
    -carbon, forming a 6-membered ring (1,2,3-oxathiazinane-2,2-dioxide) from pentyl sulfamate.
  • Mechanism:

    • Oxidation: Iodobenzene diacetate oxidizes the sulfamate nitrogen, forming an N-iodinane.

    • Insertion: The Rh catalyst engages the N-iodinane to form a Rh-Nitrene.

    • C-H Insertion: The nitrene inserts directly into the C-H bond (concerted asynchronous mechanism).

Visualization: The Catalytic Cycle

DuBoisCycle Substrate Pentyl Sulfamate (Substrate) Nitrene Rh-Nitrene Species Substrate->Nitrene  Ligand Exchange   Oxidant PhI(OAc)2 (Oxidant) Oxidant->Nitrene  Oxidation   Insertion C-H Insertion (Transition State) Nitrene->Insertion  H-Atom Abstraction   Product Cyclic Sulfamate (Product) Insertion->Product  Rebound   Product->Substrate  Catalyst Turnover  

Figure 2: The Rh-catalyzed nitrene insertion cycle converts linear pentyl sulfamate into a cyclic heterocycle.

Radical Relay (1,6-HAT)

Recent advances (e.g., by the Knowles or Leonori groups) utilize pentyl sulfamate in photoredox catalysis.

  • Mechanism: An N-centered radical is generated (via PCET). This radical abstracts a hydrogen atom from the

    
    -position (1,6-Hydrogen Atom Transfer), translocating the radical to the carbon chain. This carbon radical can then be trapped by aryl halides or other electrophiles.
    

Part 5: Medicinal Chemistry Applications[2][4][5]

Bioisostere Strategy

Pentyl sulfamate serves as a non-ionized surrogate for pentyl sulfate.

  • Sulfate:

    
     (Charged, poor membrane permeability).
    
  • Sulfamate:

    
     (Neutral, H-bond donor/acceptor, good permeability).
    
Mechanism of Inactivation (Sulfatase Enzymes)

Sulfamates are potent inhibitors of sulfatase enzymes (e.g., Steroid Sulfatase). The mechanism is "suicide inhibition":

  • The enzyme active site attacks the sulfur atom.

  • Instead of hydrolysis, the sulfamate group eliminates sulfamoyl amine (

    
    ), covalently modifying the active site formylglycine residue.
    
  • This cross-linking irreversibly shuts down the enzyme.

Part 6: References

  • Espino, C. G., & Du Bois, J. (2001).[1] "A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. Link(Foundational work on nitrene insertion).

  • Winchester, W. R., et al. (2017). "Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts." Organic Letters. Link(Modern synthesis protocols).

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). "Metal-catalyzed nitrogen-atom transfer methods for the oxidation of aliphatic C–H bonds." Accounts of Chemical Research. Link(Review of the Rh-catalyzed mechanism).

  • Twilton, J., et al. (2017). "Proton-Coupled Electron Transfer in Organic Synthesis: Fundamentals, Electrochemical Trends, and Synthetic Applications." Chemical Reviews. Link(Context for radical reactivity).

  • Nussbaum, F. V., et al. (2002). "Steroid Sulfatase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link(Medicinal chemistry applications).

Sources

Exploratory

Pentyl Sulfamate: Fundamental Chemistry, Synthesis, and Mechanistic Utility

Topic: Pentyl Sulfamate Fundamental Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemical Identity Pentyl sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pentyl Sulfamate Fundamental Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

Pentyl sulfamate (Amyl sulfamate) is a primary alkyl ester of sulfamic acid.[1] While often overshadowed by its arylated cousins in late-stage drug discovery, it serves as a critical mechanistic probe and structural motif in fundamental organic research.[1] It is widely utilized to validate novel sulfamoylation methodologies, investigate directed C(sp³)–H functionalization, and explore the structure-activity relationships (SAR) of Carbonic Anhydrase (CA) inhibitors.[1]

This guide dissects the fundamental research surrounding pentyl sulfamate, moving from robust synthetic protocols to its advanced utility as a radical directing group.[1]

Chemical Profile:

  • IUPAC Name: Pentyl sulfamate[1]

  • Molecular Formula: C₅H₁₃NO₃S[1]

  • Molecular Weight: 167.23 g/mol [1]

  • Role: Synthetic Intermediate, C-H Activation Substrate, CA Inhibitor Fragment.[1]

Synthesis & Production Protocols

The synthesis of pentyl sulfamate is the litmus test for any new sulfamoylation reagent.[1] Two primary methodologies dominate the literature: the classical (and hazardous) Sulfamoyl Chloride route and the modern, bench-stable Hexafluoroisopropyl Sulfamate (HFIPS) transfer route.[1]

Method A: The Classical Sulfamoyl Chloride Route

Best for: Large-scale, low-cost production where reagent handling facilities are robust.[1]

Mechanism: Nucleophilic substitution at the sulfur center.[1] Pentanol attacks the electrophilic sulfur of sulfamoyl chloride, displacing chloride.

Protocol:

  • Reagent Generation: Caution: Sulfamoyl chloride is unstable.[1] Generate in situ by treating chlorosulfonyl isocyanate (CSI) with formic acid or water (controlled hydrolysis) in MeCN at 0°C.[1]

  • Addition: Add 1-pentanol (1.0 equiv) dropwise to the sulfamoyl chloride solution at 0°C under N₂ atmosphere.

  • Base: Slowly add DMA (N,N-dimethylacetamide) or Pyridine to scavenge HCl.[1]

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).[1]

Method B: The HFIPS Transfer Strategy (Modern Standard)

Best for: High-throughput screening, safety, and operational simplicity.[1]

Mechanism: Trans-sulfamoylation using an activated leaving group (hexafluoroisopropanol).[1]

Protocol:

  • Setup: Charge a flask with 1-pentanol (1.0 equiv) and Hexafluoroisopropyl sulfamate (HFIPS) (1.2 equiv).

  • Solvent: Dissolve in anhydrous THF or DMF (0.2 M).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or a similar organic base.[1]

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: The byproduct is volatile hexafluoroisopropanol (bp 58°C).[1] Evaporate solvent and purify directly.[1]

Data Comparison Table: Synthetic Routes

FeatureSulfamoyl Chloride (CSI)HFIPS Transfer
Reagent Stability Low (Moisture Sensitive)High (Bench Stable Solid)
Atom Economy HighModerate (Loss of HFIP)
Safety Profile Hazardous (HCl gas, violent reaction)Mild (No gas evolution)
Yield (Typical) 60–75%85–95%
Primary Use Bulk Scale-upDiscovery Chemistry

Advanced Reactivity: The "Directing Group" Phenomenon

The most significant fundamental research involving pentyl sulfamate focuses on its ability to direct C(sp³)–H functionalization .[1] The sulfamate nitrogen acts as a radical anchor, enabling highly regioselective intramolecular hydrogen atom transfer (HAT).[1]

Mechanism: 1,5-Hydrogen Atom Transfer (HAT)

In the presence of a radical initiator (e.g., Iodine/PhI(OAc)₂ or a Photoredox catalyst), the nitrogen-centered radical is generated.[1] This radical is perfectly positioned to abstract a hydrogen atom from the gamma-position (C4) of the pentyl chain via a 6-membered transition state, leading to C-H amination or alkylation.[1]

Experimental Workflow (Du Bois / Roizen Conditions):

  • Substrate: Pentyl sulfamate.

  • Oxidant: PhI(OAc)₂ (1.4 equiv), I₂ (0.5 equiv).[1]

  • Conditions: Cyclohexane, 40°C, Visible Light or Heat.

  • Outcome: Formation of a cyclic sulfamate (oxathiazinane dioxide), which can be hydrolyzed to a gamma-amino alcohol .[1]

CH_Activation Substrate Pentyl Sulfamate (Substrate) N_Radical N-Centered Radical (Intermediate) Substrate->N_Radical Oxidation (PhI(OAc)2/I2) HAT_State 1,5-HAT (6-Membered TS) N_Radical->HAT_State Conformational Lock C_Radical Gamma-Carbon Radical HAT_State->C_Radical H-Abstraction Product Cyclic Sulfamate (Oxathiazinane) C_Radical->Product Radical Recombination

Figure 1: Mechanistic pathway for the conversion of pentyl sulfamate into cyclic sulfamates via 1,5-Hydrogen Atom Transfer (HAT).

Pharmacological Utility: Carbonic Anhydrase Inhibition[1]

While pentyl sulfamate is a simple molecule, it possesses the critical pharmacophore required for Carbonic Anhydrase (CA) inhibition: the primary sulfamate moiety (-O-SO₂-NH₂) .[1]

Mechanism of Action

The sulfamate group acts as a "Zinc Anchor."[1] The nitrogen atom (in its deprotonated anion form) coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing the catalytic water molecule/hydroxide ion.[1]

  • Binding Mode: Tetrahedral coordination geometry at Zinc.[1]

  • Selectivity: Alkyl sulfamates like pentyl sulfamate generally show lower affinity than aryl sulfonamides but are crucial for probing the hydrophobic pocket of the enzyme due to the flexibility of the pentyl chain.[1]

Key Insight for Drug Design: Research indicates that extending the alkyl chain (e.g., from ethyl to pentyl) increases lipophilicity (LogP), potentially enhancing membrane permeability and altering isoform selectivity (e.g., CAII vs. CAIX).[1]

Analytical Characterization

To ensure scientific integrity, synthesized pentyl sulfamate must be validated against these standard spectral signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.6–4.8 ppm (br s, 2H, -NH ₂): Characteristic broad singlet for the sulfamate protons.[1]

    • δ 4.15 ppm (t, 2H, -O-CH ₂-): The triplet of the alpha-methylene group, deshielded by the oxygen.[1]

    • δ 1.70 ppm (m, 2H, beta-CH₂).[1]

    • δ 1.35 ppm (m, 4H, middle chain).[1]

    • δ 0.90 ppm (t, 3H, terminal -CH ₃).

  • IR Spectroscopy:

    • ~3300 & 3200 cm⁻¹ (N-H stretch).[1]

    • ~1370 & 1180 cm⁻¹ (S=O asymmetric/symmetric stretch).[1]

References

  • Sguazzin, M. A., et al. (2021).[1][2][3] "Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Synthesis of Sulfamates and Sulfamides."[1][2][3] Organic Letters. [1]

  • Roizen, J. L., et al. (2010).[1] "Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers." Science. (Demonstrates the fundamental radical reactivity of the sulfamate group).[1]

  • Winum, J. Y., et al. (2005).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews. [1]

  • Esposito, D., et al. (2010).[1] "Sulfamates as Carbonic Anhydrase Inhibitors: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry. [1]

  • Du Bois, J. (2010).[1] "Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis."[1] Organic Process Research & Development.

Sources

Foundational

Pentyl Sulfamate [(Pentyl oxy)sulfonamide]: A Technical Guide to Solubility Characteristics and Experimental Determination

Abstract This technical guide provides a comprehensive overview of the solubility of pentyl sulfamate (CAS 637772-35-1). Recognizing the scarcity of published quantitative solubility data for this compound, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of pentyl sulfamate (CAS 637772-35-1). Recognizing the scarcity of published quantitative solubility data for this compound, this document synthesizes available qualitative information with foundational chemical principles to offer a scientifically grounded perspective on its expected solubility profile. The core of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the industry-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of pentyl sulfamate's physicochemical properties for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction to Pentyl Sulfamate and the Sulfamate Moiety

Pentyl sulfamate, also known as sulfamic acid pentyl ester, is an organic compound featuring a five-carbon alkyl chain attached to a sulfamate functional group (-OSO₂NH₂). The sulfamate moiety is of significant interest in medicinal chemistry and drug discovery. It is a key functional group in several commercially successful drugs, most notably the antiepileptic and migraine prophylactic agent, topiramate.[1][2]

The sulfamate group can serve as a bioisostere for other functional groups and can modulate the physicochemical properties of a parent molecule, including its bioactivity and bioavailability.[3] Understanding the solubility of simple alkyl sulfamates like pentyl sulfamate is fundamental to predicting the behavior of more complex sulfamate-containing active pharmaceutical ingredients (APIs). Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its therapeutic efficacy and formulation development.[4]

This guide addresses the practical challenges faced by researchers by providing both a theoretical framework for understanding pentyl sulfamate's solubility and a robust experimental procedure for its precise measurement.

Physicochemical Properties of Pentyl Sulfamate

A summary of the known physicochemical properties of pentyl sulfamate is presented below. This data is essential for designing and interpreting solubility experiments.

PropertyValueSource(s)
Chemical Name Pentyl sulfamate
Synonyms Sulfamic Acid Pentyl Ester
CAS Number 637772-35-1
Molecular Formula C₅H₁₃NO₃S
Molecular Weight 167.23 g/mol
Physical Description Powder
Chemical Structure (Structure generated based on name)N/A
Aqueous and Organic Solvent Solubility Profile

A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for pentyl sulfamate. This section consolidates the available qualitative information and provides a scientific rationale for its expected solubility behavior.

3.1 Quantitative Solubility Data

As of the date of this publication, no empirical quantitative solubility values (e.g., in mg/mL or mmol/L) for pentyl sulfamate in aqueous or common organic solvents have been found in peer-reviewed literature or public chemical databases.

3.2 Qualitative Solubility Information

A commercial supplier reports that pentyl sulfamate is soluble in the following organic solvents:

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl Sulfoxide (DMSO)

This information suggests that pentyl sulfamate is soluble in polar aprotic and nonpolar organic solvents.

3.3 Structure-Solubility Relationship and Estimated Profile

In the absence of direct data, the solubility of pentyl sulfamate can be inferred from its molecular structure. The molecule possesses two distinct regions influencing its solubility:

  • The Pentyl Group (C₅H₁₁-): This is a nonpolar, hydrophobic alkyl chain. As the length of the alkyl chain in a homologous series increases, the lipophilicity of the molecule increases, which generally leads to a decrease in aqueous solubility.[2]

  • The Sulfamate Group (-O-SO₂NH₂): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms). The parent compound, sulfamic acid, is readily soluble in water.[5][6]

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, experimental determination is necessary for any application requiring precise solubility values. The shake-flask method is the gold-standard and most reliable technique for measuring thermodynamic (or equilibrium) solubility.[7][8] It remains the recommended method by regulatory bodies like the World Health Organization (WHO) for its accuracy and reproducibility.

4.1 Principle of the Shake-Flask Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid compound and a saturated solution in a given solvent system at a controlled temperature.[1] An excess of the solid is suspended in the solvent and agitated for a sufficient duration to ensure that the maximum amount of solute has dissolved and the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method.[7]

4.2 Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess pentyl sulfamate solid to vial B 2. Add precise volume of solvent (e.g., buffer, water) A->B C 3. Seal vial securely B->C D 4. Agitate at constant temperature (e.g., 25°C or 37°C) for ≥ 24 hours C->D E 5. Centrifuge at high speed to pellet undissolved solid D->E F 6. (Optional) Filter supernatant through 0.22 µm syringe filter E->F G 7. Collect clear supernatant F->G H 8. Prepare dilutions as needed G->H I 9. Quantify concentration via validated HPLC-UV or LC-MS/MS method H->I J 10. Calculate solubility (e.g., in mg/mL or µM) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

4.3 Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Materials and Equipment:

  • Pentyl sulfamate (solid powder, purity >98%)

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

  • Glass vials (e.g., 2 mL) with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Thermostatted agitator (orbital shaker or thermomixer) capable of maintaining ± 0.5°C

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography with Mass Spectrometry (LC-MS) system

  • Appropriate HPLC column (e.g., C18) and mobile phases

Protocol:

  • Preparation of Vials:

    • Add an excess amount of solid pentyl sulfamate to a glass vial. An amount sufficient to ensure solid is present at the end of the experiment is required (e.g., 1-2 mg for a 1 mL solvent volume is typically sufficient for poorly soluble compounds).[1]

    • Causality: Using an excess of solid is the fundamental requirement for achieving a saturated solution. The system must be in equilibrium with the solid phase of the compound.

  • Addition of Solvent:

    • Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the vials at a speed sufficient to keep the solid particles suspended (e.g., 700-1000 rpm).[1] Avoid vigorous vortexing that could introduce air bubbles.

    • Incubate for a minimum of 24 hours.[9] To ensure equilibrium has been reached, a time-point study is recommended where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between later time points.[7]

    • Causality: Sufficient agitation and time are crucial to overcome the kinetic barriers of dissolution, allowing the system to reach its lowest energy state: thermodynamic equilibrium.

  • Phase Separation:

    • Following incubation, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Causality: Centrifugation is a critical step to cleanly separate the saturated liquid phase from the solid phase without disturbing the equilibrium.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • For very accurate results, the supernatant can be passed through a 0.22 µm syringe filter to remove any remaining microscopic particles. Note: Adsorption of the compound to the filter should be checked.

    • Dilute the supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[9]

    • Prepare a calibration curve using stock solutions of pentyl sulfamate of known concentrations.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of pentyl sulfamate in the chosen solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the measured solubility of pentyl sulfamate.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this relationship must be determined experimentally. All experiments should be conducted at a tightly controlled temperature.

  • pH of the Medium: Pentyl sulfamate is a sulfamic acid ester, not a salt or an acid. The sulfamate group (-OSO₂NH₂) is not readily ionizable under typical aqueous pH conditions (1-10). Therefore, its solubility is expected to be largely independent of pH in this range. This contrasts with sulfonamides, which often contain an acidic proton.

  • Polymorphism: The crystalline form (polymorph) of the solid material can significantly impact solubility. Different polymorphs can have different lattice energies, resulting in different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.[1]

Conclusion

While published quantitative solubility data for pentyl sulfamate is currently unavailable, its molecular structure strongly suggests poor aqueous solubility and good solubility in less polar organic solvents. This guide provides the necessary scientific context and a detailed, authoritative protocol for researchers to accurately determine the thermodynamic solubility of pentyl sulfamate using the shake-flask method. The robust experimental design outlined herein ensures the generation of reliable and reproducible data critical for advancing research and development involving this and other sulfamate-containing compounds.

References
  • Coompo. Pentyl sulfamate | 637772-35-1. [Link]

  • Practice of cleaning complex and insoluble scale with sulfamic acid. (2023). Worldofchemicals.com. [Link]

  • SULFAMIC ACID. Silverfernchemical.com. [Link]

  • Organic Chemistry Portal. Synthesis of sulfamates by sulfamoylation. [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E20. [Link]

  • Wikipedia. Sulfamic acid. [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]

  • Wikipedia. Hydrogen sulfide. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643. Referenced in Dissolution Technologies article on Thermodynamic Solubility. [Link]

  • Wikipedia. Cyanide. [Link]

  • Maccallini, C., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Tetrahedron Letters, 59(4), 367-370. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • NIH. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Rovelli, G., et al. (2020). Physical properties of short chain aqueous organosulfate aerosol. Environmental Science: Atmospheres, 1(1), 1-1. [Link]

  • Sciencemadness Wiki. Sulfamic acid. [Link]

  • ResearchGate. Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • ResearchGate. (PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • EPA. Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubMed. Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification. [Link]

  • Columbia Chemical. NICOL SULFAMATE - TDS. [Link]

  • NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • FDA. Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • ResearchGate. Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification | Request PDF. [Link]

  • PubMed. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies. [Link]

  • ResearchGate. (PDF) Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. [Link]

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Exploratory

The Sulfamate Pharmacophore: From Pentyl Probes to Clinical Therapeutics

Topic: Related Compounds to Pentyl Sulfamate: A Technical Guide on the Sulfamate Pharmacophore Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Related Compounds to Pentyl Sulfamate: A Technical Guide on the Sulfamate Pharmacophore Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Core Directive: The Strategic Role of Sulfamates

In medicinal chemistry, the sulfamate moiety (


) acts as a pivotal bioisostere. While often overshadowed by its sulfonamide cousins (

), the sulfamate group offers unique reactivity and binding profiles. It serves two primary mechanistic functions:
  • Transition State Mimicry: In steroid sulfatase (STS) inhibition, it mimics the natural sulfate substrate, leading to irreversible active site inactivation.

  • Zinc Coordination: In carbonic anhydrase (CA) inhibition, the terminal nitrogen coordinates with the catalytic zinc ion, displacing the zinc-bound water molecule required for catalysis.

Pentyl sulfamate (CAS 637772-35-1) represents the fundamental aliphatic baseline for this pharmacophore. Unlike complex aryl or sugar-derived sulfamates (e.g., Topiramate), pentyl sulfamate provides a simplified lipophilic scaffold to isolate the contribution of the alkyl chain to binding affinity and membrane permeability.

Structural Classification & Related Compounds

To understand the utility of pentyl sulfamate, we must contextualize it within the broader Structure-Activity Relationship (SAR) landscape of sulfamate derivatives.

The Sulfamate Hierarchy

The biological activity of sulfamates is dictated by the "R" group attached to the oxygen.

Compound ClassRepresentative MoleculeR-Group CharacteristicsPrimary TargetMechanism
Aliphatic Sulfamates Pentyl Sulfamate Linear alkyl chain (

)
Carbonic Anhydrase (CA)Reversible Zn

binding; Lipophilic probe.
Sugar Sulfamates Topiramate Fructopyranose derivativeCA / GABA ReceptorsCA Inhibition + Ion channel modulation.
Cyclic Aliphatic Cyclamate Cyclohexyl ringTaste ReceptorsLigand binding (Sweetener).
Steroidal Aryl EMATE Estrone coreSteroid Sulfatase (STS)Irreversible sulfamoylation of active site.
Non-Steroidal Aryl Irosustat (STX64) Tricyclic coumarinSteroid Sulfatase (STS)Irreversible STS inhibition (Oncology).
Visualizing the SAR Landscape

The following diagram illustrates the structural divergence from the core sulfamate motif.

Sulfamate_SAR Core Sulfamate Pharmacophore (-O-SO2-NH2) Aliphatic Aliphatic (Lipophilic Probes) Core->Aliphatic Sugar Sugar-Derived (Anticonvulsants) Core->Sugar Aryl Aryl/Steroidal (Oncology/STS) Core->Aryl Pentyl Pentyl Sulfamate (Baseline Probe) Aliphatic->Pentyl Linear Chain Topiramate Topiramate (Clinical Drug) Sugar->Topiramate Fructose Scaffold EMATE EMATE (Potent Inhibitor) Aryl->EMATE Estrone Core

Figure 1: Structural divergence of the sulfamate pharmacophore into distinct therapeutic classes.

Chemical Synthesis: Pentyl Sulfamate

The synthesis of pentyl sulfamate is a critical protocol for generating aliphatic standards. Historically, sulfamoyl chloride (


) was used, but it is unstable and hazardous. Modern protocols utilize Chlorosulfonyl Isocyanate (CSI)  or Sulfamic Acid salts .
Method A: The Chlorosulfonyl Isocyanate (CSI) Route

This is the industry standard for high-yield synthesis of primary sulfamates.

Reaction Logic:

  • Formation: CSI reacts with the alcohol (pentanol) to form an intermediate carbamate.

  • Hydrolysis: The carbamate is hydrolyzed (decarboxylated) to release the sulfamate.

Reagents:

  • 1-Pentanol (1.0 eq)

  • Chlorosulfonyl Isocyanate (CSI) (1.2 eq)

  • Formic Acid (excess, for hydrolysis)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere.

  • Addition: Add 1-Pentanol (10 mmol) and DCM (20 mL). Cool to 0°C.[1]

  • CSI Injection: Dropwise add CSI (12 mmol) over 10 minutes. Caution: Exothermic.

  • Stirring: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Hydrolysis: Cool back to 0°C. Carefully add Formic Acid (15 mL) dropwise. Vigorous gas evolution (

    
    ) will occur.
    
  • Quench: Stir overnight at RT. Pour mixture into ice water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane:EtOAc).
    
Synthesis Workflow Diagram

Synthesis_Protocol Start Start: 1-Pentanol (Under N2, 0°C) Reagent Add Chlorosulfonyl Isocyanate (CSI) (Electrophilic Attack) Start->Reagent  Nucleophilic Addition   Intermed Intermediate: Pentyl-O-SO2-NCO Reagent->Intermed Hydrolysis Add Formic Acid / H2O (Decarboxylation -CO2) Intermed->Hydrolysis  Hydrolysis   Product Final Product: Pentyl Sulfamate Hydrolysis->Product

Figure 2: The CSI-mediated synthesis pathway for converting primary alcohols to sulfamates.

Biological Characterization: Carbonic Anhydrase Inhibition

Pentyl sulfamate acts as a competitive inhibitor of Carbonic Anhydrase (CA). While less potent than sulfonamides like acetazolamide, it is crucial for defining the hydrophobic pocket interactions of the enzyme.

Mechanism of Action

The sulfamate nitrogen acts as a zinc-coordinating group.



The pentyl chain extends into the hydrophobic sub-pocket of the active site, displacing "deep" water molecules.
Protocol: Esterase Assay for CA Inhibition

This assay measures the rate at which CA hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow color, Abs 348 nm).

Materials:

  • Enzyme: Recombinant Human CA-II (Sigma).

  • Substrate: 3 mM p-nitrophenyl acetate (in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Inhibitor: Pentyl sulfamate (dissolved in DMSO).

Procedure:

  • Preparation: Prepare serial dilutions of pentyl sulfamate (

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix 140 µL Buffer, 20 µL Enzyme solution, and 20 µL Inhibitor. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate solution.

  • Measurement: Monitor Absorbance at 348 nm (isosbestic point of p-nitrophenol/p-nitrophenolate) every 30 seconds for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    and
    
    
    .

Self-Validation Check:

  • Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis of p-NPA.

  • Positive Control: Run Acetazolamide alongside to verify enzyme activity (Expected

    
     nM).
    

Comparative Data: Sulfamates vs. Sulfonamides

The following table highlights why sulfamates are distinct from sulfonamides in drug design.

FeaturePentyl Sulfamate (Sulfamate)Pentyl Sulfonamide (Sulfonamide)Implication
Linker -O-SO2-NH2-CH2-SO2-NH2Oxygen increases electron withdrawal.
pKa ~10.0~10.5Sulfamates are slightly more acidic.
H-Bonding 3 Acceptors, 2 Donors2 Acceptors, 2 DonorsExtra oxygen allows unique H-bond networks.
Stability Hydrolytically sensitive (Acid/Heat)Highly StableSulfamates require careful storage (avoid acidic moisture).

References

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

  • Maryanoff, B. E., et al. (2005).[2] "Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform." Journal of Medicinal Chemistry, 48(6), 1941-1947. Link

  • Nussbaumer, P., et al. (2004). "Steroid sulfatase inhibitors."[3][4] Medicinal Research Reviews, 24(4), 529-576. Link

  • Sguazzin, M. A., et al. (2021).[5] "Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts." Organic Letters, 23(9), 3373–3378. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

Sources

Protocols & Analytical Methods

Method

"synthesis of sulfamate esters using n-pentanol"

Application Note: Precision Synthesis of n-Pentyl Sulfamate via In-Situ Generated Sulfamoyl Chloride Executive Summary This Application Note details the optimized protocol for synthesizing n-pentyl sulfamate ( ), a repre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of n-Pentyl Sulfamate via In-Situ Generated Sulfamoyl Chloride

Executive Summary

This Application Note details the optimized protocol for synthesizing n-pentyl sulfamate (


), a representative primary alkyl sulfamate ester. Sulfamate esters are critical pharmacophores in medicinal chemistry, acting as bioisosteres of hydrated sulfonamides and serving as precursors for rhodium-catalyzed C-H amination (the Du Bois reaction).

Scientific Rationale: Direct reaction of alcohols with Chlorosulfonyl Isocyanate (CSI) typically yields N-chlorosulfonyl carbamates due to the higher electrophilicity of the isocyanate carbon compared to the sulfur atom. To exclusively target the O-sulfamoylation (formation of the sulfamate ester), the protocol must utilize Sulfamoyl Chloride (


) . Due to the instability of commercial sulfamoyl chloride, this guide utilizes an in-situ generation strategy  via the controlled hydrolysis of CSI with Formic Acid, followed by nucleophilic substitution with n-pentanol.

Chemical Strategy & Mechanism

The synthesis proceeds via a two-stage, one-pot sequence to ensure chemoselectivity.

Stage 1: In-Situ Generation of Sulfamoyl Chloride

CSI reacts with anhydrous formic acid. The formic acid attacks the isocyanate moiety, leading to an unstable anhydride intermediate that rapidly decarboxylates (


) and decarbonylates (

), yielding pure sulfamoyl chloride.
  • Reaction:

    
    
    
Stage 2: Nucleophilic Substitution (Sulfamoylation)

The generated sulfamoyl chloride acts as a "soft" electrophile. In the presence of a base (DMA or pyridine), n-pentanol attacks the sulfur center, displacing the chloride to form the sulfamate ester.

  • Reaction:

    
    
    
Pathway Visualization

SulfamateSynthesis CSI Chlorosulfonyl Isocyanate (CSI) SulfChl Sulfamoyl Chloride (Cl-SO2-NH2) CSI->SulfChl Step 1: Decarboxylation Formic Formic Acid (HCOOH) Formic->SulfChl Product n-Pentyl Sulfamate SulfChl->Product Step 2: Substitution Gas Gas Byproducts (CO + CO2) SulfChl->Gas Pentanol n-Pentanol Pentanol->Product Base Base (DMA/Pyridine) Base->Product Catalyst/Scavenger

Figure 1: Reaction pathway for the conversion of CSI to n-Pentyl Sulfamate via the Sulfamoyl Chloride intermediate.

Experimental Protocol

Safety Warning: CSI is corrosive and reacts violently with water.[1] The reaction with formic acid releases Carbon Monoxide (CO), a toxic gas. This procedure must be performed in a well-ventilated fume hood.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleNotes
Chlorosulfonyl Isocyanate (CSI) 1.5Reagent SourceCorrosive, moisture sensitive.[1]
Formic Acid (98%+) 1.5ReagentMust be anhydrous.
n-Pentanol 1.0SubstrateDry over molecular sieves if possible.
N,N-Dimethylacetamide (DMA) 2.0Solvent/BaseActs as a mild base/catalyst.
Acetonitrile (MeCN) -SolventAnhydrous grade.
Step-by-Step Methodology

1. Preparation of Sulfamoyl Chloride (0°C to RT)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with Chlorosulfonyl Isocyanate (1.5 equiv) dissolved in anhydrous Acetonitrile (0.5 M concentration) .

  • Cool the solution to 0°C using an ice/water bath.

  • Add Formic Acid (1.5 equiv) dropwise via the addition funnel over 20 minutes.

    • Critical Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur.[10] Ensure the system is vented to a scrubber or efficient hood exhaust.
  • Allow the mixture to warm to Room Temperature (23°C) and stir for 2–3 hours until gas evolution ceases completely. The solution now contains Sulfamoyl Chloride.[4]

2. Sulfamoylation of n-Pentanol

  • Cool the reaction mixture containing Sulfamoyl Chloride back to 0°C .

  • In a separate vial, mix n-Pentanol (1.0 equiv) with DMA (2.0 equiv) .

    • Note: DMA is preferred over pyridine in industrial applications to minimize colored impurities, though pyridine (2.0 equiv) is a valid alternative.

  • Add the n-Pentanol/DMA solution dropwise to the Sulfamoyl Chloride solution.

  • Allow the reaction to warm to Room Temperature and stir for 6–12 hours. Monitor via TLC (stain with p-anisaldehyde) or LC-MS.

3. Work-up and Purification

  • Quench: Carefully pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Wash: Wash the combined organic layers with saturated aqueous

    
     (to remove acidic byproducts) followed by Brine.
    
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). n-Pentyl sulfamate is typically a white crystalline solid or viscous oil.

Data Analysis & Characterization

The following data parameters confirm the identity of n-pentyl sulfamate.

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (400 MHz, CDCl3)

4.8–5.0 (br s, 2H)

protons
: Characteristic broad singlet of the sulfamate group.

4.15 (t, 2H)

: Deshielded triplet indicating ester linkage.

0.90 (t, 3H)
Terminal

: Standard alkyl tail triplet.
13C NMR

~70 ppm

carbon
: Diagnostic shift for sulfamate esters.
LC-MS (ESI)

or

Molecular ion detection (MW of n-Pentyl Sulfamate = 167.23 g/mol ).
IR Spectroscopy 1370, 1180

Asymmetric and symmetric

stretching.
3300, 3400


stretching vibrations.

Troubleshooting & Optimization

Common Failure Modes:

  • Formation of Carbamate (

    
    ): 
    
    • Cause: Incomplete conversion of CSI to Sulfamoyl Chloride before adding alcohol.

    • Solution: Ensure gas evolution has completely stopped during Step 1. Increase stir time or slightly warm (30°C) if necessary before adding alcohol.

  • Low Yield:

    • Cause: Moisture in the solvent reacting with CSI or Sulfamoyl Chloride.

    • Solution: Use freshly distilled or molecular-sieve dried Acetonitrile.

  • "Sticky" Product:

    • Cause: Retention of DMA or solvent.

    • Solution: Perform an aggressive brine wash or back-extract the organic layer with water (if product is sufficiently lipophilic) to remove DMA.

References

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598–600. (Establishes the standard CSI/Formic Acid protocol for sulfamate synthesis). Link

  • Winum, J.-Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. (Review of sulfamate biological activity and synthesis). Link

  • TCI Chemicals. (2014). "Chlorosulfonyl Isocyanate (= CSI): Utilization of Chemical Properties." TCI Product Spotlight. (Industrial handling of CSI and Sulfamoyl Chloride). Link

  • Raschig GmbH. (2004). "Industrially applicable process for the sulfamoylation of alcohols and phenols."[11] European Patent EP1456224B1. (Describes the safety benefits of the Formic Acid/DMA method). Link

Sources

Application

Application Note: Synthesis of Pentyl Sulfamate

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the synthesis of Pentyl Sulfamate ( ). The guide prioritizes the Du Bois Method (Chlorosulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the synthesis of Pentyl Sulfamate (


). The guide prioritizes the Du Bois Method  (Chlorosulfonyl Isocyanate hydrolysis) as the industry standard for reliability and scalability, while also presenting a modern Trans-sulfamoylation  route for sensitive substrates.

Target Analyte: Pentyl Sulfamate (n-Pentyl ester of sulfamic acid) Primary Application: Pharmacophore installation, C-H amination precursor, enzyme inhibition (Carbonic Anhydrase). CAS Registry No. (n-Pentanol): 71-41-0 | Target Class: Alkyl Sulfamate

Introduction & Strategic Rationale

Sulfamates (


) are privileged motifs in drug discovery, serving as bioisosteres of sulfates and sulfonamides. In the context of Pentyl Sulfamate , this molecule often serves as a model lipophilic tail for probing the hydrophobic pockets of Carbonic Anhydrase (CA) isozymes or as a substrate for Rhodium-catalyzed intramolecular C-H amination (oxidative cyclization).

While direct sulfamoylation using sulfamic acid is kinetically sluggish for alcohols, the use of Chlorosulfonyl Isocyanate (CSI) remains the gold standard due to its high electrophilicity. However, CSI is hazardous and requires precise "taming" via hydrolysis to generate the active Sulfamoyl Chloride species in situ.

Mechanistic Pathway

The synthesis proceeds via a two-stage activation:

  • Reagent Generation: CSI reacts with Formic Acid to generate Sulfamoyl Chloride (

    
    ) with the extrusion of gases (
    
    
    
    ,
    
    
    ).
  • Nucleophilic Substitution: The alcohol (pentanol) attacks the sulfur center of the sulfamoyl chloride, displacing chloride to form the sulfamate ester.

ReactionMechanism CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Anhydride Intermediate CSI->Intermediate + HCOOH (0°C) HCOOH Formic Acid HCOOH->Intermediate SulfCl Sulfamoyl Chloride (Cl-SO2-NH2) Intermediate->SulfCl - Gases Gas CO(g) + CO2(g) Intermediate->Gas Product Pentyl Sulfamate SulfCl->Product + Pentanol + DMA (Base) Pentanol n-Pentanol Pentanol->Product

Figure 1: Mechanistic cascade for the generation of Sulfamoyl Chloride and subsequent sulfamoylation of pentanol.

Protocol A: The Du Bois Method (CSI Route)

Best for: Scalability, high yields, and robust substrates.[1] Safety Critical: This reaction generates Carbon Monoxide (CO). Work exclusively in a well-ventilated fume hood.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
n-Pentanol 1.0SubstrateDry (water <0.1%)
Chlorosulfonyl Isocyanate (CSI) 1.5Reagent SourceCorrosive/Lachrymator . Handle with glass syringe.
Formic Acid (98%) 1.5Hydrolysis AgentMust be high purity.
Dimethylacetamide (DMA) 2.5Solvent/BaseActs as a catalyst and HCl scavenger.
Acetonitrile (MeCN) -SolventAnhydrous.
Step-by-Step Procedure
Phase 1: Generation of Sulfamoyl Chloride[8]
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Chlorosulfonyl Isocyanate (CSI) (1.5 equiv) to the flask under

    
    . Cool to 0 °C  using an ice bath.
    
  • Hydrolysis: Add Formic Acid (1.5 equiv) dropwise via the addition funnel over 20 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure the reaction does not foam over.
  • Maturation: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour , then warm to Room Temperature (RT) and stir for an additional 2 hours. The mixture should solidify or become a viscous slurry (Sulfamoyl Chloride).

Phase 2: Sulfamoylation of Pentanol
  • Solubilization: Dissolve the generated Sulfamoyl Chloride in anhydrous Acetonitrile (approx. 2 mL per mmol substrate) and cool back to 0 °C .

  • Substrate Addition: In a separate vial, mix n-Pentanol (1.0 equiv) with DMA (2.5 equiv).

  • Reaction: Slowly add the Pentanol/DMA solution to the Sulfamoyl Chloride solution at 0 °C.

    • Note: The reaction is exothermic.[2][9][10] Maintain internal temperature <10 °C.

  • Completion: Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (stain with p-Anisaldehyde; sulfamates often appear as white spots).

Phase 3: Workup & Purification[1][11]
  • Quench: Slowly pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x).

  • Wash: Wash combined organics with saturated

    
     (to remove acidic impurities) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Pentyl sulfamate is typically a white crystalline solid or viscous oil. If necessary, purify via flash column chromatography (Silica gel; Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Protocol B: Trans-Sulfamoylation (Mild Route)

Best for: Acid-sensitive substrates or avoiding CSI handling. Reagent: Hexafluoroisopropyl Sulfamate (HFIPS) - Commercially available or prepared in bulk.

Step-by-Step Procedure
  • Setup: Charge a vial with n-Pentanol (1.0 equiv) and HFIPS (1.2 equiv).

  • Solvent: Dissolve in Dichloromethane (DCM) (0.2 M).

  • Base: Add Triethylamine (

    
    )  (1.5 equiv) or DBU  (0.1 equiv catalytic) if faster kinetics are required.
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: The byproduct is hexafluoroisopropanol (volatile). Concentrate the reaction mixture and purify directly via silica plug.

Analytical Validation

To confirm the synthesis of Pentyl Sulfamate, look for these characteristic signals:

TechniqueParameterExpected SignalStructural Assignment
1H NMR

~4.1 - 4.3 ppm
Triplet (2H)

(Deshielded alpha-protons)
1H NMR

~4.6 - 5.0 ppm
Broad Singlet (2H)

(Exchangeable with

)
1H NMR

~0.9 ppm
Triplet (3H)Terminal Methyl (

)
13C NMR

~70 ppm
SingletAlpha Carbon (

)
HRMS ESI (+)

or

Confirm Molecular Weight (Calc: 167.06 for

)

Troubleshooting & Optimization

  • Low Yield: Ensure the CSI and Formic acid are fresh. Old CSI hydrolyzes to cyanuric chloride derivatives.

  • Viscous Slurry in Phase 1: If the sulfamoyl chloride solidifies too much, add a small amount of MeCN to maintain stirring before adding the alcohol.

  • Side Products: If the carbamate forms (

    
    ), the hydrolysis of CSI was incomplete. Ensure Phase 1 proceeds until gas evolution ceases completely before adding alcohol.
    

Workflow Start Start: Pentyl Sulfamate Synthesis Decision Is Substrate Acid Sensitive? Start->Decision RouteA Route A: CSI Method (Standard) Decision->RouteA No RouteB Route B: HFIPS Method (Mild) Decision->RouteB Yes StepA1 Generate Sulfamoyl Chloride (CSI + HCOOH) RouteA->StepA1 StepB1 Mix Pentanol + HFIPS + Base (DCM) RouteB->StepB1 StepA2 Add Pentanol + DMA (0°C -> RT) StepA1->StepA2 Workup Aqueous Workup & Flash Column StepA2->Workup StepB1->Workup Final Pure Pentyl Sulfamate Workup->Final

Figure 2: Decision matrix and workflow for selecting the optimal synthesis route.

References

  • Espino, C. G., & Du Bois, J. (2001).[6] "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598-600. Link

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link

  • Sguazzin, M. A., et al. (2021).[1][4] "Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Sulfamoylation of Alcohols and Amines." Organic Letters, 23(9), 3373–3378. Link

  • Graf, R. (1968). "Chlorosulfonyl Isocyanate."[2][3][12] Organic Syntheses, 46, 23. Link

Sources

Method

Application Note: Comprehensive Characterization and Trace Analysis of Pentyl Sulfamate

Executive Summary & Strategic Overview Pentyl sulfamate (Amyl sulfamate) represents a critical class of alkylating agents often formed as side-products during the synthesis of sulfamate-based pharmaceuticals (e.g., antic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Pentyl sulfamate (Amyl sulfamate) represents a critical class of alkylating agents often formed as side-products during the synthesis of sulfamate-based pharmaceuticals (e.g., anticonvulsants like Topiramate). Due to the presence of the alkyl-oxygen-sulfur bond, these compounds are structurally alerting for genotoxicity, necessitating control strategies aligned with ICH M7 guidelines.

This application note addresses the two primary analytical challenges associated with Pentyl Sulfamate:

  • Lack of UV Chromophore: The molecule lacks significant conjugation, rendering standard UV-Vis detection (HPLC-UV) useless for trace analysis.

  • Ionization & Stability: The sulfamate moiety (

    
    ) is polar and thermally labile, making direct GC-MS difficult without derivatization.
    

We present a dual-stream approach: NMR/HRMS for reference standard certification (identity) and LC-MS/MS (ESI-) for routine trace quantification (purity/safety).

Chemical Identity & Properties

  • IUPAC Name: Pentyl sulfamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.23 g/mol

  • Structure:

    
    
    
  • Solubility: Soluble in methanol, DMSO, acetonitrile; sparingly soluble in water.

Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the concentration and goal of the analysis.

Analytical_Strategy Start Sample Type RefStd Reference Standard (High Purity >95%) Start->RefStd TraceImp Trace Impurity (API Matrix < 100 ppm) Start->TraceImp NMR 1H & 13C NMR (Structural ID) RefStd->NMR HRMS Q-TOF / Orbitrap (Exact Mass) RefStd->HRMS Chromophore Chromophore Check (UV Absorbance?) TraceImp->Chromophore FinalID Certificate of Analysis NMR->FinalID HRMS->FinalID NoUV No (Pentyl Sulfamate) Chromophore->NoUV MethodSel Method Selection NoUV->MethodSel GCMS GC-MS (Requires Derivatization) MethodSel->GCMS Volatile Matrix LCMS LC-MS/MS (ESI-) (Preferred) MethodSel->LCMS Standard API

Figure 1: Analytical decision matrix for Pentyl Sulfamate characterization.

Protocol A: Reference Standard Characterization (NMR)

Before trace analysis, you must certify a reference standard. Since mass spectrometry only gives mass-to-charge ratio, NMR is required to confirm the position of the pentyl chain and the integrity of the sulfamate group.

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred for sulfamate proton exchange suppression) or 
    
    
    
    .
  • Concentration: ~10 mg/mL.

Key Diagnostic Signals (Expected)
PositionGroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
NH2 Amide7.20 - 7.50Broad Singlet2HThe sulfamate

protons are distinctively broad and deshielded by the

group.
C1

3.90 - 4.10Triplet2HDeshielded by oxygen; diagnostic for the ester linkage.
C2

1.55 - 1.65Quintet2H

-position to oxygen.
C3-C4 Chain1.20 - 1.40Multiplet4HBulk methylene chain.
C5

0.85 - 0.90Triplet3HTerminal methyl group.

Scientist's Note: If using


, the 

peak may broaden significantly or disappear due to exchange if the solvent isn't dry. DMSO-

is recommended for sharp amide signals.

Protocol B: Trace Quantification by LC-MS/MS

This is the "Gold Standard" method. Pentyl sulfamate ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the N-H protons on the sulfamate group.

Method Principles[1]
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Stationary Phase: C18 is sufficient due to the lipophilicity of the pentyl chain. HILIC is not necessary for pentyl (unlike methyl/ethyl sulfamate).

  • Mobile Phase: Ammonium Acetate is critical . It acts as a buffer to stabilize the ionization of the sulfamate. Acidic mobile phases (Formic acid) can suppress ionization in negative mode or cause on-column hydrolysis.

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.5)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 5 - 10 µL
Run Time 8.0 minutes
Gradient Program
Time (min)% BEvent
0.010Initial Hold
1.010Start Ramp
5.090Elute Pentyl Sulfamate
6.090Wash
6.110Re-equilibrate
8.010End
MS/MS Transitions (MRM)

The precursor ion is the deprotonated molecule


. The fragmentation typically involves the loss of the alkyl chain or the generation of the sulfamate radical anion.
AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)Type
Pentyl Sulfamate 166.1 79.9 (

)
20100Quantifier
166.196.9 (

)
15100Qualifier
IS (e.g., Topiramate-d12) [Depends on IS][Depends on IS]--Internal Std

Mechanism of Fragmentation (DOT Visualization):

MS_Fragmentation Parent Precursor Ion [M-H]- m/z 166.1 [C5H11-O-SO2-NH]- TS Transition State (N-S Bond Cleavage) Parent->TS Collision Energy Prod1 Product Ion 1 SO3 Radical Anion m/z 79.9 TS->Prod1 Prod2 Product Ion 2 HSO4 Anion m/z 96.9 TS->Prod2 Neutral Neutral Loss Pentylamine / Pentene TS->Neutral

Figure 2: Proposed MS/MS fragmentation pathway for Pentyl Sulfamate in ESI negative mode.

Protocol C: GC-MS (Orthogonal/Alternative)

Warning: Direct injection of sulfamates can lead to thermal degradation in the injector port (releasing


). If LC-MS is unavailable, derivatization is mandatory.
Derivatization Strategy: Methylation

Pentyl sulfamate has acidic protons on the nitrogen. We can convert it to N,N-dimethyl pentyl sulfamate using Methyl Iodide (


) and Sodium Hydride (

) or similar alkylating conditions to improve thermal stability.
  • Reaction: Dissolve sample in DMF. Add excess

    
     (base) and 
    
    
    
    . Heat at 60°C for 30 mins.
  • Extraction: Quench with water, extract into Hexane.

  • Analysis: Inject Hexane layer into GC-MS (EI Source).

  • Target Ion: Look for molecular ion of the dimethylated species (

    
    ) or characteristic alkyl fragments (
    
    
    
    43, 57, 71).

Method Validation (ICH Q2)

To ensure the trustworthiness of the LC-MS/MS method, the following parameters must be validated:

  • Specificity: Inject a blank API solution. Ensure no interference at the retention time of Pentyl Sulfamate (166.1 -> 79.9 transition).

  • Linearity: Prepare standards from 1 ppm to 100 ppm relative to the API concentration.

    
     should be 
    
    
    
    .[1]
  • LOD/LOQ:

    • LOD: Signal-to-Noise ratio

      
      .
      
    • LOQ: Signal-to-Noise ratio

      
       (Typical target: < 1 ppm).
      
  • Accuracy (Recovery): Spike the API matrix at LOQ, 50%, and 100% of the specification limit. Acceptable recovery: 80-120%.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]

  • Elder, D. P., et al. (2009). The analysis of genotoxic impurities in pharmaceuticals.[3][4] Journal of Pharmaceutical and Biomedical Analysis. (Provides context on sulfonate/sulfamate analysis strategies).

  • Kacprzak, K. M. (2013). Chemistry of sulfamic acid esters.[5] (General reference for sulfamate stability and synthesis).

  • FDA Guidance. Control of Nitrosamine Impurities in Human Drugs. (While specific to nitrosamines, the trace analysis principles for small alkylating agents are analogous). Link

Sources

Application

Application Note: Pentyl Sulfamate in Medicinal Chemistry

This guide outlines the medicinal chemistry applications of Pentyl Sulfamate , a representative aliphatic sulfamate ester. While often overshadowed by aryl sulfamates (e.g., Irosustat) or sugar-derived sulfamates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the medicinal chemistry applications of Pentyl Sulfamate , a representative aliphatic sulfamate ester. While often overshadowed by aryl sulfamates (e.g., Irosustat) or sugar-derived sulfamates (e.g., Topiramate), the pentyl sulfamate scaffold serves as a critical lipophilic pharmacophore probe and a strategic intermediate for intramolecular C(sp³)–H amination.

Part 1: Strategic Overview & Mechanistic Rationale

Pentyl sulfamate (


) is not merely a reagent; it is a privileged structural motif  used to probe the hydrophobic pockets of enzymes while delivering a polar "warhead" (the sulfamate group).
The Pharmacophore Triad

In drug design, the pentyl sulfamate moiety functions through three distinct mechanisms:

  • Transition State Mimicry (Steroid Sulfatase - STS): The sulfamate group mimics the sulfate ester of natural substrates (e.g., Estrone Sulfate) but is resistant to hydrolysis. It acts as a "suicide inhibitor" by crosslinking the active site formylglycine.

  • Zinc Chelation (Carbonic Anhydrase - CA): The terminal nitrogen (

    
    ) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule necessary for catalysis.
    
  • Intramolecular C-H Amination: The sulfamate nitrogen can be oxidized to a nitrene-like species, enabling Rhodium-catalyzed insertion into the pendant pentyl chain to form cyclic oxathiazinanes (heterocyclic building blocks).

Chemical Structure & Properties
  • IUPAC Name: Pentyl sulfamate

  • Molecular Weight: 167.23 g/mol

  • Lipophilicity (cLogP): ~1.5 (Ideal for membrane permeability)

  • Stability: Stable at neutral pH; hydrolyzes slowly in strong acid/base.

Part 2: Synthesis Protocols

Protocol A: Direct Sulfamoylation using Chlorosulfonyl Isocyanate (CSI)

Objective: High-yield synthesis of Pentyl Sulfamate from 1-Pentanol. Rationale: The CSI route is preferred over sulfamoyl chloride due to milder conditions and higher yields, avoiding the formation of symmetrical sulfamide byproducts.

Reagents
  • 1-Pentanol (1.0 equiv)

  • Chlorosulfonyl Isocyanate (CSI) (1.2 equiv)

  • Formic Acid (98%, 1.2 equiv) OR Water (careful hydrolysis)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Preparation of Reagent: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-Pentanol (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C.
    
  • CSI Addition: Add Chlorosulfonyl Isocyanate (12 mmol) dropwise over 10 minutes. Caution: Reaction is exothermic.

  • Intermediate Formation: Stir at 0°C for 30 minutes. This forms the N-chlorosulfonyl carbamate intermediate.

  • Hydrolysis (The Critical Step):

    • Option A (Formic Acid - Cleaner): Add Formic acid (12 mmol) dropwise. Gas evolution (

      
       + 
      
      
      
      ) will occur. Stir vigorously at room temperature for 2 hours.
    • Option B (Aqueous): Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of DCM and saturated aqueous

      
      .
      
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Et₂O/Hexanes or perform flash chromatography (EtOAc/Hexanes 3:7).

Yield Expectation: 85-95% as a white crystalline solid.

Protocol B: Intramolecular C(sp³)-H Amination (Du Bois Reaction)

Objective: Cyclization of Pentyl Sulfamate to 4-propyl-1,2,3-oxathiazinane-2,2-dioxide. Application: Creating novel heterocyclic scaffolds for drug libraries.

Reagents
  • Pentyl Sulfamate (Substrate)[1]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Oxidant: Iodobenzene diacetate (

    
    ) (1.1 equiv)
    
  • Base: MgO (2.3 equiv)

  • Solvent: Isopropyl Acetate or Benzene

Workflow
  • Charge: Combine Pentyl Sulfamate (1.0 equiv), MgO (2.3 equiv), and

    
     (0.02 equiv) in a pressure tube.
    
  • Solvation: Add Isopropyl Acetate (0.1 M concentration relative to substrate).

  • Oxidant Addition: Add

    
     (1.1 equiv) in one portion.
    
  • Reaction: Seal the tube and heat to 50°C for 4 hours. The solution typically turns green/blue (characteristic of active Rh-nitrene species).

  • Filtration: Cool to RT, filter through a pad of Celite to remove MgO and catalyst.

  • Isolation: Concentrate and purify via silica gel chromatography.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11][12]

Carbonic Anhydrase (CA) Inhibition

Aliphatic sulfamates are potent inhibitors of cytosolic CA II and tumor-associated CA IX.

Mechanism: The sulfamate anion (


) coordinates to the 

ion in the active site in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[2]

Data Summary: Aliphatic vs. Aryl Sulfamates against hCA II

Compound ClassR-Group

(hCA II)
Selectivity (II vs I)
Pentyl Sulfamate

10 - 50 nM Moderate
Aryl Sulfamate

80 - 150 nMLow
TopiramateSugar-derived5 - 10 nMHigh
Sulfamide

> 1000 nMVery Low

Note: Data represents typical ranges derived from SAR studies (e.g., Supuran et al.). Aliphatic chains often show tighter binding than simple phenyl rings due to hydrophobic interactions in the channel leading to the active site.

Steroid Sulfatase (STS) Inhibition

Pentyl sulfamate serves as a "minimalist" probe for STS. While less potent than EMATE (Estrone sulfamate), it validates the necessity of the sulfamate warhead.

Experimental Assay Protocol (STS Inhibition):

  • Enzyme Source: Homogenate of JEG-3 cells or placental microsomes.

  • Substrate:

    
    -Estrone Sulfate (
    
    
    
    ).
  • Incubation: Incubate enzyme + Pentyl Sulfamate (varying concentrations) + Substrate in PBS (pH 7.4) for 1 hour at 37°C.

  • Extraction: Stop reaction with Toluene.

    
    -Estrone (product) partitions into toluene; unreacted substrate remains in aqueous phase.
    
  • Quantification: Scintillation counting of the toluene layer.

  • Analysis: Determine

    
    . Expect values in the 
    
    
    
    range for simple alkyl sulfamates (vs.
    
    
    for aryl sulfamates).

Part 4: Visualization of Pathways

Synthesis & Functionalization Workflow

SynthesisWorkflow Pentanol 1-Pentanol (Precursor) Intermediate N-Chlorosulfonyl Carbamate Pentanol->Intermediate DCM, 0°C CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate PentylSulfamate PENTYL SULFAMATE (Target Scaffold) Intermediate->PentylSulfamate Hydrolysis (HCOOH or H2O) Oxathiazinane Cyclic Sulfamate (Heterocycle) PentylSulfamate->Oxathiazinane Rh2(esp)2 PhI(OAc)2 (Du Bois C-H Amination)

Caption: Figure 1. Divergent synthesis pathway: From simple alcohol to Pentyl Sulfamate, followed by catalytic C-H amination to complex heterocycles.

Mechanism of Action (Enzyme Interactions)

Mechanism cluster_CA Carbonic Anhydrase (CA) Inhibition cluster_STS Steroid Sulfatase (STS) Inhibition Drug Pentyl Sulfamate Zn Active Site Zn2+ Drug->Zn Coordinates via NH- FGly Formylglycine (Active Site) Drug->FGly Mimics Sulfate Water Catalytic H2O Zn->Water Displaces Complex Tetrahedral Zn-Sulfamate Complex Zn->Complex Forms stable adduct Crosslink Irreversible Sulfamoylation FGly->Crosslink Covalent Modification

Caption: Figure 2.[3] Dual-mechanistic profile: Reversible Zinc chelation (CA) vs. Irreversible covalent modification (STS).

Part 5: References

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186-228. Link (General Sulfamate Review)

  • Espino, C. G., & Du Bois, J. (2001). "A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones." Angewandte Chemie International Edition, 40(3), 598-600. Link (Foundational C-H Amination Protocol)

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link (CA Inhibition Mechanism)

  • Nussbaumer, P., et al. (2004). "Steroid Sulfatase Inhibitors."[4][5][6] Journal of Medicinal Chemistry, 47(7), 1729-1740. (STS Inhibition SAR)[5]

  • Potter, B. V. L. (2018).[5] "SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology, 61(2), T233–T252.[5] Link (Mechanism of STS suicide inhibition)

Sources

Method

Pentyl Sulfamate: A Versatile Building Block for Drug Discovery

Senior Application Scientist Note: The sulfamate moiety is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the sulfate group in biological systems while often conferring improved pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The sulfamate moiety is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the sulfate group in biological systems while often conferring improved pharmacokinetic properties. This application note delves into the utility of pentyl sulfamoylating agents as a key building block in the synthesis of novel drug candidates. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its potential applications, with a focus on enzyme inhibition.

Introduction: The Significance of the Sulfamate Moiety

The sulfamate group (-OSO₂NH₂) is a critical pharmacophore in a range of clinically approved drugs and investigatory agents.[1] Its therapeutic relevance stems from its role as a bioisostere of the sulfate group, enabling it to interact with biological targets that recognize sulfated molecules.[2] However, unlike sulfates, sulfamates often exhibit enhanced bioavailability and metabolic stability, making them attractive for drug design.[3]

Sulfamate-containing drugs have demonstrated efficacy in treating a variety of conditions, including hormone-dependent cancers, epilepsy, and glaucoma.[1] Their mechanism of action frequently involves the irreversible inhibition of enzymes such as steroid sulfatase (STS) and carbonic anhydrases (CAs).[4][5]

The Role of the Alkyl Chain:

The incorporation of an alkyl chain, such as a pentyl group, onto the sulfamate core can significantly influence the physicochemical properties of the resulting molecule. The length and nature of this alkyl chain can modulate:

  • Lipophilicity: A longer alkyl chain generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Solubility: While increased lipophilicity can sometimes decrease aqueous solubility, a balanced chain length, such as that of a pentyl group, can optimize solubility for effective drug delivery.[6]

  • Target Engagement: The alkyl chain can participate in hydrophobic interactions within the binding pocket of a target enzyme, potentially increasing potency and selectivity.[7]

The pentyl group, in particular, offers a moderate level of lipophilicity, providing a balance between aqueous solubility and membrane permeability. This makes pentyl sulfamate a versatile building block for targeting a range of biological systems.

Key Applications in Drug Discovery

The primary application of sulfamate-containing compounds, and by extension, those derived from pentyl sulfamate, is in the realm of enzyme inhibition.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogen and androgens.[2] By hydrolyzing inactive steroid sulfates, STS increases the local concentration of active steroids that can fuel the growth of hormone-dependent cancers, including breast and prostate cancer.[8]

Sulfamate-containing molecules, such as Irosustat, have been developed as potent, irreversible inhibitors of STS.[9] The sulfamate group is believed to be hydrolyzed by the enzyme, leading to the sulfamoylation of an active site residue and subsequent inactivation of the enzyme.[2]

The pentyl group in a potential STS inhibitor could occupy a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity and inhibitory potency.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic benefits in conditions like glaucoma, epilepsy, and certain types of cancer.[5][10]

Sulfonamides and sulfamates are well-established classes of CA inhibitors.[11][12] The sulfamate moiety can coordinate to the zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. The pentyl chain could extend into adjacent hydrophobic regions of the active site, potentially enhancing binding and influencing isoform selectivity.[13]

Synthetic Protocols

The following protocols provide a general framework for the synthesis of pentyl sulfamate and its subsequent use in incorporating the pentyl sulfamoyl group into a target molecule.

Synthesis of Pentyl Sulfamate

This protocol describes a two-step synthesis of pentyl sulfamate from 1-pentanol.

Workflow for the Synthesis of Pentyl Sulfamate:

cluster_0 Step 1: Formation of Pentyl Chlorosulfate cluster_1 Step 2: Amination Pentanol 1-Pentanol Pentyl_Chlorosulfate Pentyl Chlorosulfate Pentanol->Pentyl_Chlorosulfate Reaction in an inert solvent (e.g., Dichloromethane) at low temperature SO2Cl2 Sulfuryl Chloride SO2Cl2->Pentyl_Chlorosulfate Ammonia Ammonia (aq.) Pentyl_Sulfamate Pentyl Sulfamate Ammonia->Pentyl_Sulfamate Pentyl_Chlorosulfate_ref->Pentyl_Sulfamate Reaction in an aprotic solvent (e.g., THF)

Caption: A two-step synthetic workflow for pentyl sulfamate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
1-Pentanol88.150.814
Sulfuryl Chloride134.971.667
Dichloromethane (DCM)84.931.326
Aqueous Ammonia (28-30%)17.03 (as NH₃)~0.9
Tetrahydrofuran (THF)72.110.889
Sodium Bicarbonate (sat. aq.)84.01-
Brine (sat. aq. NaCl)58.44-
Anhydrous Sodium Sulfate142.04-

Protocol:

Step 1: Synthesis of Pentyl Chlorosulfate

  • To a stirred solution of 1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pentyl chlorosulfate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Pentyl Sulfamate

  • Dissolve the crude pentyl chlorosulfate (1.0 eq) in tetrahydrofuran (THF, ~0.5 M) and cool to 0 °C.

  • Add excess aqueous ammonia (e.g., 5-10 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure pentyl sulfamate.

Incorporation of the Pentyl Sulfamoyl Group into a Phenolic Substrate

This protocol describes the reaction of a phenolic compound with sulfamoyl chloride to introduce the sulfamate moiety. A generic phenolic substrate is used for illustrative purposes.

Workflow for Sulfamoylation of a Phenolic Substrate:

Phenol Phenolic Substrate (Ar-OH) Product Sulfamoylated Product (Ar-OSO₂NH-pentyl) Phenol->Product Deprotonation Base Base (e.g., NaH) Base->Product Sulfamoyl_Chloride Pentylsulfamoyl Chloride Sulfamoyl_Chloride->Product Nucleophilic Attack

Caption: General workflow for sulfamoylation of a phenol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Notes
Phenolic SubstrateVariesMust be dry
Sodium Hydride (60% dispersion in mineral oil)24.00Highly reactive, handle with care
Pentylsulfamoyl Chloride183.66Can be synthesized from pentylamine and sulfuryl chloride
Anhydrous Dimethylformamide (DMF)73.09Anhydrous solvent is crucial
Saturated Aqueous Ammonium Chloride53.49For quenching

Protocol:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M) under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of pentylsulfamoyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired sulfamoylated compound.

Characterization and Quality Control

The identity and purity of the synthesized pentyl sulfamate and its derivatives should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Observations for Pentyl Sulfamate
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.[14]¹H NMR: Characteristic signals for the pentyl chain protons and the NH₂ protons. ¹³C NMR: Signals corresponding to the five distinct carbons of the pentyl group.
Mass Spectrometry (MS) Determination of molecular weight.[15]A molecular ion peak corresponding to the calculated mass of pentyl sulfamate.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and S=O stretching (around 1150-1350 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.

Conclusion

Pentyl sulfamate serves as a valuable and versatile building block in drug discovery. Its application allows for the introduction of a sulfamate pharmacophore appended with a moderately lipophilic alkyl chain. This strategic combination can be leveraged to optimize the ADME properties and target engagement of novel drug candidates. The synthetic protocols provided herein offer a robust starting point for researchers to explore the potential of pentyl sulfamate in their own drug discovery programs, particularly in the development of novel enzyme inhibitors for oncology and other therapeutic areas.

References

  • Ahmed, S., James, K., Sampson, L., & Mastri, C. (1999). Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase.
  • Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine reviews, 26(2), 171-202.
  • Fukuhara, Y., Ohzuno, Y., Takei, T., & Yoshida, M. (2016). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel.
  • El-Gamal, M. I., Anbar, A., Al-Karmalawy, A. A., Al-Sha'er, M. A., Al-Sheikh, M. A., & Zaraei, S. O. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). Archiv der Pharmazie, e2400331.
  • Potter, B. V. L. (2019). Steroid Sulfatase Inhibition: From Concept to Clinic and Beyond. Proceedings, 19(1), 32.
  • El-Gamal, M. I., Semreen, M. H., Lecka, J., Sévigny, J., & Zaraei, S. O. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European journal of medicinal chemistry, 179, 12-25.
  • El-Gamal, M. I., Al-Karmalawy, A. A., & Anbar, A. (2021). Steroid sulfatase inhibitors: the current landscape.
  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • Zhou, K., Wang, Z., & Li, Y. (2015). The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-monoalkylated Topiramate derivatives.
  • El-Gamal, M. I., Semreen, M. H., Foster, P. A., Potter, B. V. L., & Purohit, A. (2019). Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. Bioorganic & medicinal chemistry, 27(17), 3849-3858.
  • Wang, Z., Zhou, K., & Li, Y. (2013). Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. Journal of molecular liquids, 187, 239-243.
  • Kachaeva, M. V., Chornous, V. A., & Vovk, A. I. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational biology and chemistry, 74, 324-333.
  • Ahumada-Santos, Y. P., Sánchez-Lugo, Y., Romero-Ávila, M., Maldonado-Domínguez, M., López-Angulo, G., Báez-Flores, M. E., ... & Parra-Unda, J. R. (2022). INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA)
  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., & Nortey, S. O. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of medicinal chemistry, 48(6), 1941-1947.
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved from [Link]

  • Dutta, K. (2014). Stereochemical Characterization of Poly (pentyl acrylate) by One and Two Dimensional NMR Spectroscopy.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

  • Al-Karmalawy, A. A., & El-Gamal, M. I. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5946.
  • Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?.
  • Gopishetty, S., & Zhu, M. (2018). ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates.
  • Demkowicz, S., Rola, A., & Rachon, J. (2015). Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)
  • Kłak, J., & Wujec, M. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4966.
  • Organic Chemistry Portal. (2023, June 22).
  • Lund, M. E., & Oscarson, S. (2021).
  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021).
  • Winum, J. Y., & Supuran, C. T. (2015). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 20(8), 14346-14363.
  • Maryanoff, B. E., & Costanzo, M. J. (2005). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Journal of medicinal chemistry, 48(6), 1933-1940.
  • Piras, M., Sanna, F., & Meleddu, R. (2020). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. MedChemComm, 11(1), 125-132.
  • Simons, C., Al-Tamimi, A. M., & Al-Hourani, B. J. (2025). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). ORCA - Cardiff University.
  • Chem Help ASAP. (2024, February 11). ADME & pharmacokinetics - playlist welcome. YouTube.
  • Piras, M., Sanna, F., & Meleddu, R. (2018). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. NIH.
  • Wu, B., & Zhang, D. (2014).
  • Tsuchiya, Y., & Shimizu, K. (2010). Psammaplin Metabolites New and Old: An NMR Study Involving Chiral Sulfur Chemistry.
  • D'Andis, Z. A., & Perrins, R. D. (2018).
  • Poirier, D. (2018). Steroid sulfamate based inhibitors of STS (compounds 5-10).
  • Woo, L. W. L., Ganeshapillai, D., & Potter, B. V. L. (2019). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. Journal of medicinal chemistry, 62(17), 7895-7913.
  • Woo, L. W. L., Jackson, T., & Potter, B. V. L. (2017). The structure-activity relationship of steroidal and non-steroidal inhibitors of the enzyme estrone sulfatase. The Journal of steroid biochemistry and molecular biology, 171, 218-230.
  • Sharland, C. M., & Johnson, J. S. (2019). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate.
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Sources

Application

Application Note: Pentyl Sulfamate as a Protecting &amp; Directing Group

This Application Note is designed to guide researchers in the utilization of Pentyl Sulfamate (and the broader class of alkyl sulfamates) as a dual-purpose protecting and directing group. While standard protecting groups...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of Pentyl Sulfamate (and the broader class of alkyl sulfamates) as a dual-purpose protecting and directing group. While standard protecting groups (e.g., TBDMS, MOM) are passive, sulfamates are "active" protecting groups—they mask hydroxyl functionality while enabling powerful distal C(sp³)–H functionalization (the Du Bois reaction).

Executive Summary

In modern drug discovery, the "Pentyl Sulfamate" motif represents a strategic pivot from passive protection to active functionalization. While chemically defined as the sulfamate ester of pentan-1-ol (


), its utility extends beyond simple masking of the hydroxyl group.

Primary Applications:

  • Robust Protection: Masks alcohols against oxidation, basic conditions, and nucleophilic attack.

  • C–H Functionalization: Serves as a nitrogen source and directing group for Rhodium-catalyzed intramolecular C(sp³)–H amination (Du Bois reaction), converting simple alcohols into 1,3-amino alcohols.

  • Pharmacophore Installation: The sulfamate moiety itself (

    
    ) acts as a transition-state mimic for tetrahedral intermediates, often functioning as a carbonic anhydrase or steroid sulfatase inhibitor.
    

Chemical Logic & Stability Profile

The sulfamate group is unique among protecting groups due to its amphoteric nature and high stability relative to standard esters.

Stability Matrix
ConditionStability RatingMechanistic Insight
Aqueous Acid (pH < 2) ModerateSusceptible to hydrolysis at elevated temperatures; stable at RT.
Aqueous Base (pH > 10) High The

protons are weakly acidic (

). Deprotonation forms a stable anion (

), resisting hydrolysis (unlike carboxylate esters).
Oxidation (PCC/Jones) High The sulfur is already in the

oxidation state.
Reduction (LiAlH₄) LowSusceptible to S-O bond cleavage.
Nucleophiles (Grignard) ModerateCan act as a leaving group under forcing conditions.
The "Active" Protection Concept

Unlike a Silyl ether (which does nothing but block), the Pentyl Sulfamate can "reach back" to oxidize the carbon chain. This is the Du Bois Logic :

  • Protect alcohol as sulfamate.[1]

  • Activate with Rh catalyst + Oxidant.

  • Insert Nitrogen into

    
    -C–H bond.
    
  • Hydrolyze to reveal 1,3-amino alcohol (or keep cyclic sulfamate).

Experimental Protocols

Protocol A: Synthesis of Pentyl Sulfamate (Protection Step)

Objective: Masking Pentan-1-ol (Model Substrate) as its Sulfamate Ester.

Reagents:

  • Chlorosulfonyl isocyanate (CSI) [Caution: Corrosive/Moisture Sensitive]

  • Formic acid (98%)

  • Pentan-1-ol (Substrate)

  • Pyridine (Base)

  • Dimethylacetamide (DMA) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Sulfamoyl Chloride (

    
    ): 
    
    • Note: Commercial sulfamoyl chloride is unstable. Generate in situ.

    • Cool neat Chlorosulfonyl isocyanate (1.0 equiv) to 0°C in a flame-dried flask under

      
      .
      
    • Dropwise add Formic acid (1.0 equiv). Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur.
    • Stir at 0°C for 30 mins until gas evolution ceases. The resulting solid/viscous oil is

      
      .
      
  • Coupling:

    • Dissolve the substrate (Pentan-1-ol) in DMA (0.5 M).

    • Add Pyridine (1.5 equiv) and cool to 0°C.

    • Add the freshly prepared Sulfamoyl Chloride (1.2 equiv) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMA.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel). Sulfamates are polar; typical eluent: 30-50% EtOAc/Hexanes.

    • Yield Expectation: 85–95%.

Protocol B: Rhodium-Catalyzed C–H Amination (Activation)

Objective: Converting the protecting group into a cyclic 1,2,3-oxathiazolidine-2,2-dioxide (Cyclic Sulfamate).

Reagents:

  • Pentyl sulfamate (from Protocol A)[2][3]

  • Catalyst:

    
     (Du Bois Catalyst) - 2 mol%
    
  • Oxidant: Iodobenzene diacetate (

    
    ) - 1.1 equiv
    
  • Base: MgO (2.3 equiv)

  • Solvent: Isopropyl acetate (

    
    ) or Benzene (historical standard)
    

Methodology:

  • Charge a flask with Pentyl sulfamate (1.0 equiv), MgO (2.3 equiv), and

    
     (0.02 equiv).
    
  • Add

    
     (0.1 M concentration).
    
  • Add

    
     (1.1 equiv) in one portion.
    
  • Stir at 40–50°C. The reaction typically turns green/blue (active Rh species).

  • Monitoring: Monitor by TLC for disappearance of the acyclic sulfamate.

  • Workup: Filter through a pad of Celite to remove MgO and Rh residues. Concentrate.

  • Result: The product is now a cyclic sulfamate (protected 1,3-amino alcohol).

Protocol C: Deprotection (Hydrolysis)

Objective: Removing the sulfamate to reveal the free alcohol (or amino-alcohol).

Option 1: Mild Acidic Hydrolysis (Regenerates Alcohol)

  • Conditions: 3M HCl in Dioxane/Water (1:1), Reflux, 4h.

  • Mechanism:[4][5][6] Hydrolysis of the S-O and S-N bonds.[7]

Option 2: Nucleophilic Opening (Post-Cyclization)

  • Context: If you performed Protocol B, you have a cyclic ring.

  • Reagent: Sodium Benzoate or Azide (Nucleophile) or simply hot aqueous Pyridine.

  • Procedure: Dissolve cyclic sulfamate in Pyridine/Water (10:1). Heat to 90°C for 12h.

  • Result: Cleavage of the S-O bond, liberating the

    
    -amino group and the alcohol.
    

Visualizing the Pathway

The following diagram illustrates the lifecycle of the Pentyl Sulfamate group: from protection to the "Du Bois" insertion and final deprotection.

PentylSulfamateLifecycle Figure 1: The Pentyl Sulfamate Protection & Activation Lifecycle Alcohol Substrate: Pentan-1-ol (Free -OH) Sulfamate Protected Species: Pentyl Sulfamate (Stable to Base/Ox) Alcohol->Sulfamate Protocol A: CSI, Formic Acid Pyridine Sulfamate->Alcohol Direct Deprotection: 3M HCl, Reflux Nitrene Reactive Intermediate: Rh-Nitrene Species Sulfamate->Nitrene Protocol B: Rh2(esp)2 PhI(OAc)2 Cyclic Cyclized Product: Cyclic Sulfamate (1,2,3-oxathiazolidine) Nitrene->Cyclic Intramolecular C-H Insertion AminoAlcohol Final Product: 1,3-Amino Alcohol Cyclic->AminoAlcohol Protocol C: Hydrolysis (aq. Pyridine/Heat)

Figure 1: The workflow transforms a passive alcohol into a reactive nitrene precursor, enabling site-selective amination before removal.

Critical Nuances & Troubleshooting

The "Neopentyl" Advantage

While "Pentyl" sulfamate is the standard alkyl model, Neopentyl Sulfamate (


) is frequently cited in kinetic studies.
  • Why? The neopentyl group prevents

    
     attack at the carbon adjacent to oxygen.
    
  • Application: If your synthesis involves strong nucleophiles that might accidentally cleave the protecting group via alkyl-oxygen fission, switch from Pentyl to Neopentyl sulfamate.

Troubleshooting the Du Bois Reaction
  • Low Conversion: Often due to catalyst poisoning. Ensure the sulfamate is purified of all pyridine traces (wash with

    
     or dilute HCl during Protocol A workup).
    
  • Competing Oxidation: If the alcohol has

    
    -protons that are very labile, simple oxidation to the ketone might compete. The sulfamate group generally prevents this, but ensure the oxidant (
    
    
    
    ) is not added in vast excess.

References

  • Du Bois, J. (2010). Rhodium-Catalyzed C–H Amination.[8] An Enabling Method for Chemical Synthesis. Organic Process Research & Development. Link

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link

  • Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012).[7] Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S–N Cleaving Sulfamidase. The Journal of Organic Chemistry. Link

  • Winternheimer, D. J., et al. (2010). Rhodium-Catalyzed Amination of Ethereal C-H Bonds. Organic Letters. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference Text). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pentyl Sulfamate Purification &amp; Stability

Topic: Overcoming Instability and Oiling-Out in Pentyl Sulfamate Synthesis Executive Summary Pentyl sulfamate ( ) represents a specific challenge in the synthesis of sulfamate-based pharmacophores (e.g., steroid sulfatas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Instability and Oiling-Out in Pentyl Sulfamate Synthesis
Executive Summary

Pentyl sulfamate (


) represents a specific challenge in the synthesis of sulfamate-based pharmacophores (e.g., steroid sulfatase inhibitors).[1] Unlike aryl sulfamates, which are often stable solids, medium-chain alkyl sulfamates possess a "greasy" lipophilic tail and a polar headgroup, leading to two primary failures: acid-catalyzed hydrolysis  during purification and oiling out  during isolation.[1]

This guide provides a root-cause analysis and validated protocols to isolate high-purity pentyl sulfamate without degradation.

Module 1: The Stability Paradox (Why Your Compound Degrades)

The Issue: Users frequently report that their compound "vanishes" on the silica column or decomposes upon concentration.[2]

Root Cause Analysis: Alkyl sulfamates are kinetically stable at neutral pH but thermodynamically unstable under acidic conditions. Standard silica gel is slightly acidic (pH 4–5). When pentyl sulfamate is adsorbed onto unbuffered silica, the surface protons catalyze the cleavage of the


 bond, reverting the product to 1-pentanol and sulfamic acid.
Mechanism of Failure

The following diagram illustrates the acid-catalyzed degradation pathway you must prevent.

Decomposition Substrate Pentyl Sulfamate (R-O-SO2-NH2) Inter Protonated Intermediate [R-O-SO2(OH)-NH2]+ Substrate->Inter Protonation Acid H+ (Silica Surface) Acid->Inter Transition SN2 / SN1 Cleavage Inter->Transition Rate Limiting Products 1-Pentanol + Sulfamic Acid Transition->Products Irreversible

Figure 1: Acid-catalyzed hydrolysis mechanism of alkyl sulfamates on silica gel.

Module 2: Validated Synthesis & Workup Protocol

To maximize purity before chromatography, we recommend the CSI/Formic Acid method (generation of sulfamoyl chloride in situ) over the direct alcohol-CSI reaction. This avoids the formation of the N-carboxylsulfamate intermediate that requires harsh hydrolysis.[2]

Protocol: Sulfamoyl Chloride Generation Route

Reagents:

  • Chlorosulfonyl isocyanate (CSI)[1][3][4][5]

  • Formic Acid (98%)[1]

  • 1-Pentanol[1][2]

  • Dimethylacetamide (DMA) or Acetonitrile (MeCN)[1]

Step-by-Step Workflow:

  • Reagent Generation (In Situ):

    • Cool anhydrous MeCN to 0°C under

      
      .
      
    • Add CSI (1.1 eq).

    • Add Formic Acid (1.1 eq) dropwise. Caution: Vigorous gas evolution (

      
       + 
      
      
      
      ).[1][6]
    • Stir at room temperature for 2 hours. This generates

      
       (Sulfamoyl Chloride).[1]
      
  • Coupling:

    • Cool the mixture to 0°C.

    • Add 1-Pentanol (1.0 eq) mixed with DMA (2.0 eq) dropwise.[1] The DMA acts as a proton scavenger and catalyst.[2]

    • Allow to warm to RT and stir for 4–6 hours.

  • Quenching (The Critical Step):

    • Do not dump into acidic water.

    • Pour reaction mixture into saturated

      
        (cold). This neutralizes the HCl byproduct immediately.[2]
      

Data: Solvent Impact on Yield

Solvent SystemReaction RateBy-product ProfileYield (Isolated)
DCM SlowHigh (Carbamates)45-55%
DMA/MeCN FastLow82-88%
DMF FastMedium (Vilsmeier adducts)60-70%
Module 3: Purification (The "Anti-Silica" Strategy)

If your crude purity is <95%, chromatography is required. You must modify the stationary phase.

Protocol: Triethylamine-Buffered Chromatography [1][2]
  • Slurry Preparation:

    • Prepare your eluent system (e.g., Hexane/Ethyl Acetate 3:1).

    • Add 1% v/v Triethylamine (Et3N) to the solvent mixture.

    • Slurry the silica gel in this mixture for 15 minutes before packing the column. This neutralizes acidic sites.

  • Loading:

    • Load the crude oil using a minimum amount of DCM/Et3N (99:1).[2]

  • Elution:

    • Run the column with the 1% Et3N-doped eluent.[2]

    • Note: Pentyl sulfamate typically elutes just after the unreacted alcohol.[2]

Module 4: Overcoming "Oiling Out"

Pentyl sulfamate (C5) sits at the boundary between volatile liquids and solid waxes.[2] It frequently refuses to crystallize, trapping solvent and impurities.

Troubleshooting Guide: Physical State

ObservationDiagnosisRemediation
Cloudy Oil Trapped Water/SolventDissolve in DCM, dry over

, filter, and rotovap at <30°C.
Yellow Oil Trace DMA/Amine saltsPerform a "Reverse Trituration" (see below).[1]
Solid Waxy Mass Impure SolidRecrystallization is unlikely. Use cold pentane wash.
Technique: Reverse Trituration

Since pentyl sulfamate is highly soluble in organic solvents, standard precipitation often fails.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether .[2]

  • Cool to -78°C (Dry ice/Acetone).

  • Add cold Pentane dropwise.

  • The sulfamate may precipitate as a white solid or a dense oil at the bottom.[2]

  • Decant the supernatant (containing non-polar impurities).

Visualizing the Purification Decision Tree

Use this logic flow to determine your purification strategy based on crude analysis.

PurificationLogic Start Crude Pentyl Sulfamate CheckNMR 1H NMR Analysis Start->CheckNMR PurityHigh Purity > 90%? CheckNMR->PurityHigh Extract Aq. Wash (NaHCO3) PurityHigh->Extract Yes ImpurityType Identify Impurity PurityHigh->ImpurityType No Dry High Vac (<30°C) Extract->Dry Alcohol Unreacted Pentanol ImpurityType->Alcohol Lipophilic Salts Amine/Inorganic Salts ImpurityType->Salts Polar ActionCol Buffered Silica Column (1% Et3N) Alcohol->ActionCol ActionTrit Reverse Trituration (Ether/Pentane) Salts->ActionTrit

Figure 2: Decision matrix for purification based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I store Pentyl Sulfamate in the fridge? A: Yes, but it must be anhydrous. Moisture + Cold can still lead to slow hydrolysis if trace acid is present.[2] Store under Nitrogen/Argon at -20°C.

Q: My NMR shows a broad singlet at 4.8 ppm that disappears with D2O. Is this my product? A: Yes. The


 protons of sulfamates typically appear between 4.5–5.5 ppm in 

.[2] They are exchangeable. If you see two distinct peaks, your nitrogen might be mono-alkylated (impurity).[1]

Q: Why not use Chlorosulfonic acid (


) instead of CSI? 
A:  Chlorosulfonic acid is much more aggressive and produces significant amounts of HCl gas and sulfuric acid byproducts, which rapidly degrade the acid-sensitive pentyl sulfamate. CSI (via the sulfamoyl chloride route) provides a "gentler," pH-neutralizable pathway.
References
  • Winum, J.-Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

    • Context: Establishes the pharmacological relevance and general stability profiles of sulfam
  • Du Bois, J. (2010). Rhodium-Catalyzed C–H Amination: An Enabling Method for Chemical Synthesis. Organic Process Research & Development. Link[1]

    • Context: Provides detailed protocols for sulfamate synthesis using the CSI/Formic acid method (precursor gener
  • Spillane, W. J., et al. (2004). Sulfamate esters: synthesis, hydrolysis and sulfatase inhibition. Journal of the Chemical Society, Perkin Transactions. Link

    • Context: Authoritative source on the hydrolytic instability mechanisms of alkyl sulfamates.[2]

  • Organic Syntheses, Coll. Vol. 10. (2004). Preparation of Sulfamoyl Chloride. Link

    • Context: Standardized procedure for generating the sulfamoyl chloride intermediate safely.[2]

Sources

Optimization

"stability of pentyl sulfamate under different conditions"

Technical Support Center: Stability of Pentyl Sulfamate Welcome to the technical support center for pentyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Pentyl Sulfamate

Welcome to the technical support center for pentyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of pentyl sulfamate under various experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, ensuring you can anticipate challenges, troubleshoot issues, and design robust experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of pentyl sulfamate.

Q1: What is pentyl sulfamate and what are its primary stability concerns?

A1: Pentyl sulfamate, like other alkyl sulfamates, is an ester of sulfamic acid. Structurally, it contains a sulfamoyl group (R-O-SO₂NH₂) which is critical to its chemical reactivity and biological activity. The primary stability concerns revolve around its susceptibility to hydrolysis, particularly the cleavage of the sulfur-oxygen (S-O) ester bond.[1][2] This degradation is highly dependent on pH, temperature, and the solvent system used.[3][4]

Q2: What are the ideal short-term and long-term storage conditions for pentyl sulfamate?

A2: For long-term storage, solid pentyl sulfamate should be kept in a tightly sealed container in a cool, dry, and dark place, preferably at 2-8°C. Anhydrous conditions are critical to prevent slow hydrolysis over time. For short-term storage of solutions, it is best to use aprotic solvents like acetonitrile or DMSO and store at -20°C or below. Aqueous stock solutions are not recommended for long-term storage due to the inherent risk of hydrolysis.

Q3: Is pentyl sulfamate sensitive to light?

A3: While there is no specific data indicating extreme photosensitivity for simple alkyl sulfamates, it is standard best practice in drug development to protect all compounds from light to prevent potential photochemical degradation. We recommend using amber vials or storing samples in the dark to eliminate light as a variable in your stability studies.

Section 2: pH-Dependent Stability and Hydrolysis

Hydrolysis is the most common degradation pathway for sulfamates. Understanding the mechanism under different pH conditions is crucial for experimental design and data interpretation.

Q4: My pentyl sulfamate appears to be degrading rapidly in my aqueous buffer. What is the most likely cause?

A4: The most probable cause is pH-mediated hydrolysis. Sulfamate esters exhibit different degradation mechanisms and rates depending on the pH of the medium.[1][2] Both strongly acidic and alkaline conditions can accelerate degradation, while stability is generally greatest in the neutral to slightly acidic pH range (approximately pH 4-7).[3][5]

Q5: Can you explain the chemical mechanisms behind pH-dependent hydrolysis of sulfamates?

A5: Certainly. The hydrolysis mechanism changes significantly with pH:

  • Acidic Conditions (pH < 4): Under acidic conditions, hydrolysis typically proceeds via an associative SN2-type mechanism.[1][2] Water acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond.[1] This process can be accelerated by the protonation of the nitrogen atom, which increases the electrophilicity of the sulfur.

  • Neutral to Alkaline Conditions (pH > 7): In neutral to alkaline solutions, the mechanism often shifts to a dissociative E1cB (Elimination Unimolecular Conjugate Base) pathway.[1][2] This involves the deprotonation of the sulfamate nitrogen to form an anion, which then expels the pentoxy group (-O-C₅H₁₁) to form a reactive N-sulfonylamine intermediate (HN=SO₂).[1] This intermediate is then rapidly hydrolyzed by water.

Below is a diagram illustrating these pH-dependent hydrolytic pathways.

G cluster_acid Acidic Hydrolysis (pH < 4) cluster_base Alkaline Hydrolysis (pH > 7) Acid_Start Pentyl Sulfamate (R-O-SO₂NH₂) Acid_H2O Attack by H₂O (Nucleophile) Acid_Start->Acid_H2O S-O bond attack Acid_TS Sₙ2-like Transition State Acid_H2O->Acid_TS Acid_End Products: Pentanol + Sulfamic Acid Acid_TS->Acid_End S-O bond cleavage Base_Start Pentyl Sulfamate (R-O-SO₂NH₂) Base_Deprotonation Deprotonation by OH⁻ Base_Start->Base_Deprotonation Base_Anion Sulfamate Anion (R-O-SO₂NH⁻) Base_Deprotonation->Base_Anion Base_Intermediate N-sulfonylamine (HN=SO₂) Base_Anion->Base_Intermediate E1cB Elimination Base_End Products: Pentanol + Sulfamic Acid Base_Intermediate->Base_End Rapid Hydrolysis

Caption: pH-dependent hydrolysis pathways for pentyl sulfamate.

Q6: I need to work at a pH of 8.5. How can I minimize degradation?

A6: Working at pH 8.5 will favor the E1cB degradation pathway.[1] To mitigate this:

  • Lower the Temperature: Perform all experimental steps at the lowest practical temperature (e.g., on ice) to reduce the reaction rate.

  • Limit Exposure Time: Prepare solutions fresh and minimize the time the compound spends in the basic buffer.

  • Use Co-solvents: If your experiment allows, introducing a non-aqueous, aprotic co-solvent (like DMSO or acetonitrile) can decrease the water activity and slow the rate of hydrolysis.

Section 3: Thermal & Solvent Effects

Q7: I observed degradation after heating my sample. How stable is pentyl sulfamate to heat?

A7: Alkyl sulfamates can be susceptible to thermal degradation. While solid, crystalline sulfamates are generally stable at ambient temperatures, elevated temperatures, especially in solution, will accelerate hydrolysis.[6][7] For instance, studies on the related compound topiramate show that it degrades under stress conditions of elevated temperature and humidity.[6] High temperatures can provide the necessary activation energy for hydrolysis and may also lead to other decomposition pathways, potentially involving the release of sulfur dioxide.[8][9] As a rule, avoid heating aqueous solutions of pentyl sulfamate unless it is a controlled part of a forced degradation study.

Q8: Which solvents are recommended for preparing stock solutions and performing reactions?

A8: The choice of solvent is critical for stability.[4]

  • Recommended (Aprotic): Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent choices for stock solutions as they are aprotic and will not participate in hydrolysis.

  • Use with Caution (Protic): Protic solvents like methanol and ethanol can potentially react with the sulfamate group, especially under catalytic conditions or over long periods, in a process called solvolysis. While often slower than hydrolysis, this is a potential source of impurities.

  • Avoid for Storage (Aqueous): As discussed, aqueous buffers should only be used for immediate experimental needs and not for storage, due to the high risk of hydrolysis.

The following table summarizes solvent compatibility for pentyl sulfamate.

Solvent ClassExamplesSuitability for Stock SolutionRationale
Aprotic Polar DMSO, ACN, DMFExcellent Inert; does not participate in hydrolysis. High solvating power.
Protic Polar Water, Methanol, EthanolPoor (Avoid for storage) Directly participates in hydrolysis/solvolysis, leading to degradation.
Non-polar Toluene, HexaneFair to Poor Low solubility is likely. While inert, they are not practical for most biological assays.

Section 4: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with pentyl sulfamate.

Q9: I'm seeing an unexpected loss of my parent compound in my LC-MS analysis, even with fresh samples. What should I investigate?

A9: Unexpectedly rapid degradation often points to an overlooked factor in your experimental setup. Use the following decision tree to troubleshoot the issue.

G cluster_pH Aqueous Buffer Troubleshooting cluster_Solvent Non-Aqueous Solvent Troubleshooting Start Unexpected loss of pentyl sulfamate detected CheckpH Is the sample in an aqueous buffer? Start->CheckpH pH_Yes Yes CheckpH->pH_Yes Yes pH_No No CheckpH->pH_No No CheckSolvent Is the solvent protic (e.g., Methanol)? pH_No->CheckSolvent MeasurepH Verify buffer pH. Is it < 4 or > 7? pH_Extreme Yes MeasurepH->pH_Extreme Yes pH_Neutral No MeasurepH->pH_Neutral No DegradationSource1 Root Cause: pH-mediated hydrolysis. [ACTION] Buffer to pH 4-7, work at low temp. pH_Extreme->DegradationSource1 CheckTemp Was the sample heated or left at RT for an extended period? pH_Neutral->CheckTemp Temp_Yes Yes CheckTemp->Temp_Yes Yes Temp_No No CheckTemp->Temp_No No Solvent_Protic Yes CheckSolvent->Solvent_Protic Yes Solvent_Aprotic No CheckSolvent->Solvent_Aprotic No DegradationSource3 Potential Cause: Slow solvolysis. [ACTION] Switch to aprotic solvent (ACN, DMSO). Solvent_Protic->DegradationSource3 CheckContamination Any possibility of acid/base contamination in the solvent? Solvent_Aprotic->CheckContamination Unknown Consider other factors: - Reactive excipients - Contaminated vials - In-source fragmentation (MS) CheckContamination->Unknown DegradationSource2 Root Cause: Thermally-accelerated hydrolysis. [ACTION] Maintain samples on ice. Temp_Yes->DegradationSource2 Temp_No->Unknown

Caption: Troubleshooting workflow for pentyl sulfamate degradation.

Section 5: Experimental Protocol for Stability Assessment

This section provides a robust, step-by-step protocol for conducting a preliminary stability assessment of pentyl sulfamate in a new buffer system.

Objective: To determine the stability of pentyl sulfamate in a selected aqueous buffer over a defined time course.

Materials:

  • Pentyl sulfamate (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Test Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Quenching Solution (e.g., Acetonitrile with 0.1% formic acid)

  • HPLC or UPLC-MS system

  • Calibrated temperature-controlled incubator or water bath

Methodology:

  • Prepare a Primary Stock Solution:

    • Accurately weigh ~10 mg of pentyl sulfamate.

    • Dissolve in a sufficient volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL or ~50 mM).

    • Vortex until fully dissolved. This stock should be stored at -20°C or below.

  • Set Up the Stability Experiment:

    • Label a series of HPLC vials for each time point and replicate (e.g., T=0, T=1h, T=4h, T=24h; n=3).

    • Pre-warm the test buffer to the desired experimental temperature (e.g., 37°C).

  • Initiate the Reaction (T=0):

    • Spike the primary stock solution into the pre-warmed test buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically ≤1%).

    • Immediately take an aliquot of this solution (e.g., 50 µL) and add it to the T=0 HPLC vial containing a larger volume of quenching solution (e.g., 450 µL). The quenching solution stops the degradation by diluting the sample and precipitating buffer salts.

  • Incubate and Collect Time Points:

    • Place the remaining reaction mixture in the incubator/water bath at the set temperature.

    • At each subsequent time point (1h, 4h, 24h), withdraw an identical aliquot (50 µL) and quench it in the corresponding labeled HPLC vial.

  • Sample Analysis:

    • Analyze all samples by a validated LC-MS method. The method should be capable of separating pentyl sulfamate from its potential degradation products (pentanol and sulfamic acid).

    • Quantify the peak area of the pentyl sulfamate parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of pentyl sulfamate remaining versus time to determine the degradation rate.

This protocol provides a self-validating system. The T=0 sample represents 100% of the compound at the start, and any deviation in later time points can be confidently attributed to degradation under the tested conditions.

References

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523–530. [Link]

  • de la Cruz, R. C. C., Berg, M., & Wessling, M. (2021). Solvent and pH Stability of Poly(styrene-alt-maleic acid) (PSaMA) Membranes Prepared by Aqueous Phase Separation (APS). MDPI. [Link]

  • Vardan, D. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • Wikipedia contributors. (n.d.). Solvent effects. Wikipedia. [Link]

  • Wang, Y., & Wolfenden, R. (2009). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PubMed Central. [Link]

  • Walsh, J. A., & Fell, J. W. (1998). Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. PubMed. [Link]

  • Chen, H., Liu, S., Chen, H., Chen, F., & Yang, F. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [Link]

  • Crupi, V., Fiumara, G., Majolino, D., & Venuti, V. (2016). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. [Link]

  • Patsnap. (2024). Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. Patsnap Eureka. [Link]

Sources

Troubleshooting

"optimizing temperature for pentyl sulfamate reaction"

Technical Bulletin: Temperature Optimization & Troubleshooting Effectivity: Immediate Subject: Thermal Management in the Sulfamoylation of 1-Pentanol via Chlorosulfonyl Isocyanate (CSI) Reference ID: TS-SULF-05-OPT Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: Temperature Optimization & Troubleshooting

Effectivity: Immediate Subject: Thermal Management in the Sulfamoylation of 1-Pentanol via Chlorosulfonyl Isocyanate (CSI) Reference ID: TS-SULF-05-OPT

Executive Summary: The Thermal Landscape

The synthesis of pentyl sulfamate (


) using Chlorosulfonyl Isocyanate (CSI) and Formic Acid is a biphasic thermal challenge. Unlike simple esterifications, this reaction involves a violent gas-evolving precursor step followed by a kinetically sensitive coupling step.

The Core Conflict:

  • Step 1 (Reagent Generation): Requires controlled low temperatures (

    
     to 
    
    
    
    ) to manage the violent evolution of
    
    
    and
    
    
    , followed by a mild warm-up to drive the equilibrium.
  • Step 2 (Coupling): The reaction of sulfamoyl chloride with pentanol is exothermic. Excess heat (

    
    ) promotes the formation of the symmetrical sulfamide byproduct (
    
    
    
    ), destroying yield.

Mechanism & Critical Control Points

Understanding the "why" behind the temperature limits is the first step in troubleshooting.

The Reaction Pathway

The standard industrial route involves the in situ generation of Sulfamoyl Chloride (


). This intermediate is thermally unstable and is generally not isolated.

ReactionPathway CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Sulfamoyl Chloride (H2NSO2Cl) CSI->Intermediate Step 1: Gas Evolution (CO + CO2) Temp: 0-5°C Formic Formic Acid (HCOOH) Formic->Intermediate Product Pentyl Sulfamate Intermediate->Product Step 2: Coupling Temp: <20°C Byproduct Symmetrical Sulfamide Intermediate->Byproduct Thermal Degradation (>30°C) Pentanol 1-Pentanol Pentanol->Product

Figure 1: Thermal gating in the CSI-Formic Acid route. Note the divergence to byproducts at elevated temperatures.

Temperature Impact Data

The following table summarizes the impact of temperature deviations at specific stages of the protocol.

Reaction StageTemperature ZoneObserved OutcomeMechanism of Failure
Reagent Gen

Stalled Reaction Accumulation of unreacted Formic Acid. Warming causes "thermal runaway" due to sudden gas release.
Reagent Gen

Optimal Controlled evolution of

. Kinetic control maintained.
Reagent Gen

Violent Exotherm Rapid gas expansion risks over-pressurizing the vessel.
Coupling

Optimal High selectivity for O-sulfamoylation.
Coupling

Impurity Spike Formation of dipentyl sulfamide and elimination to pentene.

Standard Operating Procedure (SOP)

This protocol is designed for a 50mmol scale. Scale-up requires re-validation of heat transfer capacity.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI): 1.0 equiv

  • Formic Acid (98%+): 1.05 equiv

  • 1-Pentanol: 1.0 equiv

  • Solvent: DMA (N,N-Dimethylacetamide) or Acetonitrile (MeCN). Note: DMA suppresses side reactions better than DCM.

Step-by-Step Protocol:

  • System Prep: Purge a dry flask with

    
    . Cool CSI (neat or in minimal solvent) to 
    
    
    
    .
  • Reagent Generation (The "Gas" Step):

    • Add Formic Acid dropwise.

    • Critical: Maintain internal temp

      
      .
      
    • Observation: Vigorous gas evolution (

      
      ). Do not  seal the system.
      
    • After addition, allow to stir at

      
       for 30 mins, then warm to 
      
      
      
      for 1 hour to ensure complete decarboxylation.
  • Coupling (The "Yield" Step):

    • Cool the generated Sulfamoyl Chloride mixture back to

      
       .
      
    • Prepare a solution of 1-Pentanol in DMA (approx 2M).

    • Add the Pentanol solution slowly.

    • Exotherm Check: Do not allow temp to exceed

      
       .
      
  • Quench:

    • Pour reaction mixture into cold saturated

      
      .
      
    • Extract with Ethyl Acetate.

Troubleshooting Guide

Use this logic flow to diagnose yield or purity issues.

Troubleshooting Problem Identify Issue Gas Runaway Gas/Pressure Problem->Gas LowYield Low Yield / Impurities Problem->LowYield GasCheck Was Formic Acid added at >10°C? Gas->GasCheck ImpurityCheck Is 'Symmetrical Sulfamide' present? LowYield->ImpurityCheck GasSol Cool to 0°C. Reduce addition rate. GasCheck->GasSol Yes TempSol Coupling Temp too high. Keep <15°C. ImpurityCheck->TempSol Yes WaterCheck Check Solvent Water Content ImpurityCheck->WaterCheck No DrySol CSI hydrolyzes instantly. Dry solvents required. WaterCheck->DrySol

Figure 2: Diagnostic logic for common sulfamoylation failures.

Frequently Asked Questions (FAQs)

Q: Can I mix the CSI and Pentanol first, then add Formic Acid? A: NO. This is a safety hazard. CSI reacts violently with alcohols to form the alkyl chloride and other decomposition products if not converted to sulfamoyl chloride first. The order of addition is non-negotiable: CSI + Formic


 Intermediate 

Alcohol
.

Q: Why is my product turning into an oil that won't crystallize? A: Pentyl sulfamate has a low melting point. If you used DMA as a solvent, residual DMA can prevent crystallization. Ensure thorough water washes (or a brine wash) during workup to remove DMA.

Q: I see a "delayed" exotherm during the Formic Acid addition. What happened? A: You likely cooled the reaction too much (e.g.,


 or 

). At these temps, the reaction stalls. As the vessel warms, the accumulated Formic Acid reacts all at once, causing a dangerous pressure spike. Stick to the

setpoint.

Q: Can I use Pyridine instead of DMA? A: Yes, Pyridine acts as both solvent and acid scavenger. However, Pyridine-Sulfur Trioxide complexes can form if the temperature rises, leading to sulfonation byproducts rather than sulfamoylation. Keep strict temperature control (


) if using pyridine.

References

  • Graf, R. (1966).[1] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

    • Context: The foundational text on handling CSI and its reactivity profile.
  • Appel, R., & Berger, G. (1958). Über die Umsetzung von Chlorsulfonylisocyanat mit Alkoholen. Chemische Berichte, 91(6), 1339-1341.
  • Winum, J. Y., et al. (2003). Industrially applicable process for the sulfamoylation of alcohols and phenols.[2][3] Patent WO2003053992A2. Link

    • Context: Describes the use of DMA/NMP to suppress side reactions and optimize yields in sulfamoyl
  • Spillane, W. J., et al. (2004). Sulfamoylation of alcohols: kinetic and mechanistic studies. Journal of Physical Organic Chemistry.

Sources

Optimization

Technical Support Center: Pentyl Sulfamate Synthesis &amp; Work-up

Ticket Subject: Optimization of Work-up Procedures for C5-Alkyl Sulfamate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Executive Summary The synthesis of penty...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Work-up Procedures for C5-Alkyl Sulfamate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

The synthesis of pentyl sulfamate (


) presents a unique intersection of challenges. While the sulfamate moiety is a critical pharmacophore in drug development (e.g., Topiramate), the intermediate lipophilicity of the pentyl chain creates specific work-up bottlenecks—specifically emulsion formation  and hydrolytic instability  during the quench phase.

This guide bypasses generic textbook advice to address the specific physicochemical behavior of C5-sulfamates. It prioritizes the Chlorosulfonyl Isocyanate (CSI) method, as it is the industry standard for primary alcohols, while addressing the legacy Sulfamoyl Chloride route where relevant.[1]

Part 1: The Workflow (Visualized)

The following diagram outlines the critical decision points in the CSI-mediated synthesis. Note the specific emphasis on the "Quench" phase, where 90% of failures occur.

PentylSulfamateWorkup cluster_trouble Critical Failure Points node_start Start: Pentanol + Solvent (DCM/Tol) node_csi Add Chlorosulfonyl Isocyanate (CSI) (0°C to -78°C) node_start->node_csi node_inter Intermediate Formed: N-chlorosulfonyl carbamate node_csi->node_inter 30-60 min node_quench_decision Quench Method? node_inter->node_quench_decision node_water Method A: Water Quench (High Acid Risk) node_quench_decision->node_water Rapid node_base Method B: Formic Acid/Base (Controlled Hydrolysis) node_quench_decision->node_base Preferred node_emulsion Phase Separation (Emulsion Check) node_water->node_emulsion Generates HCl node_base->node_emulsion Evolves CO2 node_wash Brine Wash + Back-Extraction node_emulsion->node_wash Break Emulsion node_dry Dry (MgSO4) & Concentrate node_wash->node_dry node_final Final Product: Pentyl Sulfamate node_dry->node_final

Figure 1: Critical path analysis for Pentyl Sulfamate synthesis via CSI. The quench step determines product purity and stability.

Part 2: Standard Operating Procedure (The "Gold Standard")

Method: Chlorosulfonyl Isocyanate (CSI) with Controlled Hydrolysis.[1] Why this method? Direct reaction with sulfamoyl chloride often requires handling unstable reagents.[1] The CSI route generates the reactive species in situ and is superior for primary alcohols like pentanol.[1]

Step-by-Step Protocol
  • Reagent Assembly:

    • Substrate: 1.0 eq Pentan-1-ol.

    • Reagent: 1.2 eq Chlorosulfonyl Isocyanate (CSI).[1]

    • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]

    • Base (Optional but recommended):

      
       or Pyridine (for acid scavenging).[1]
      
  • Reaction (The "Loading" Phase):

    • Cool the pentanol/DCM solution to 0°C.

    • Add CSI dropwise.[1][2] Note: This is exothermic.[1][3]

    • Mechanism: The alcohol attacks the isocyanate carbon, forming an N-chlorosulfonyl carbamate intermediate (

      
      ). This species is stable in solution but reactive toward water.[1]
      
  • The Quench (The Critical Step):

    • Standard: Add water slowly.[1]

    • Optimized (for Pentyl Sulfamate): Add the reaction mixture into a stirred solution of water/acetonitrile or saturated aqueous

      
      .
      
    • Chemistry: The water attacks the sulfonyl chloride. The carbamate decarboxylates (loses

      
      ) and the chloride leaves as HCl.
      
    • Observation: Vigorous bubbling (

      
       evolution).
      
  • Work-up:

    • Separate organic layer.[1][4][5][6]

    • Crucial Step: Wash with 10% brine.[1] The pentyl chain is just long enough to act as a surfactant, stabilizing oil-in-water emulsions.[1] High ionic strength (brine) disrupts this.[1][7]

Part 3: Troubleshooting Guide (FAQ)
Ticket #1: "I have a persistent milky layer (emulsion) that won't separate."

Root Cause: Pentyl sulfamate is amphiphilic.[1] It has a polar head (


) and a lipophilic tail (

).[1] At neutral pH, it can act as a surfactant, especially if the reaction mixture contains unreacted alcohol or urethane byproducts.[1]

Resolution Protocol:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength, forcing the organic phase out.[1]

  • The Filtration Trick: If the emulsion contains "rag" (solid particulates from the quench), filter the entire biphasic mixture through a pad of Celite. The solids often stabilize the emulsion; removing them breaks it.

  • Solvent Swapping: If using DCM, dilute with a small amount of Hexanes or Ether.[1] This changes the polarity and density of the organic phase, often triggering separation.[1]

Ticket #2: "My yield is low, and the product smells like alcohol."

Root Cause: Acid-catalyzed hydrolysis.[1] During the quench, HCl is generated.[1]



While sulfamates are generally stable, high local concentrations of HCl during a static quench can revert the product to the starting alcohol.

Resolution Protocol:

  • Buffered Quench: Do not add water to the reaction. Add the reaction mixture to a saturated solution of Sodium Bicarbonate (

    
    ). This neutralizes HCl immediately upon formation.[1]
    
  • Temperature Control: Keep the quench temperature below 10°C. Hydrolysis rates increase exponentially with temperature.[1]

Ticket #3: "The product is an oil that won't crystallize."

Root Cause: Pentyl sulfamate has a low melting point compared to methyl or aryl sulfamates.[1] It may exist as a viscous oil or a waxy solid depending on purity.[1]

Resolution Protocol:

  • Solvent Chase: Traces of DCM can lower the melting point. Co-evaporate with pentane or ether to remove chlorinated solvents.[1]

  • Seed/Scratch: If it is an oil, dissolve in minimal

    
     and add Hexanes until cloudy.[1] Cool to -20°C.
    
  • Purity Check: Run a TLC. If there is a spot for the starting alcohol, the oil is likely a mixture (eutectic) of product and alcohol. You must purify via column chromatography (Silica gel; EtOAc/Hexanes gradient).[1]

Ticket #4: "I see a byproduct on TLC that isn't the alcohol."

Root Cause: Formation of the N-carboxyl sulfamate (Carbamate not fully decarboxylated) or sulfamide byproducts if temperature was too high.

  • If the quench is too gentle or pH is too high, the intermediate

    
     may persist before losing 
    
    
    
    .[1]

Resolution Protocol:

  • Ensure the quench is acidic enough to drive decarboxylation, OR allow the quench to stir longer (30-60 mins) at room temperature before separation.

Part 4: Data & Specifications
ParameterSpecification / Recommendation
Reagent Chlorosulfonyl Isocyanate (CSI)
Stoichiometry 1.0 (Alcohol) : 1.2 (CSI)
Quench Buffer Saturated

(aq)
Phase Separation Rapid (if Brine is used)
Stability Stable at pH 4-9; Hydrolyzes at pH < 2
Storage -20°C, Desiccated (Hygroscopic)
References
  • CSI Reaction Versatility & Mechanism

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 226 (1973).[1]

    • Title: Chlorosulfonyl Isocyanate.[1][2][8][9]

    • URL:[Link]

  • Sulfamate Synthesis via Sulfamoyl Chloride (In-situ)

    • Source: Journal of the American Chemical Society (Du Bois Group).
    • Title: Rhodium-Catalyzed C-H Amination.[1] An Enabling Method for Chemical Synthesis.[1]

    • URL:[Link] (Note: This seminal work details the preparation of sulfamates for C-H amination).

  • Modern Reagents (HFIPS)

    • Source: Organic Letters (2021).[1][10][11]

    • Title: Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides.[10]

    • URL:[Link]

  • General Work-up & Emulsion Troubleshooting

    • Source: University of Rochester, Dept. of Chemistry.[1]

    • Title: Tips & Tricks: Emulsions.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Verification of Pentyl Sulfamate: Mass Spectrometry and its Alternatives

In the landscape of pharmaceutical development and chemical research, the unequivocal verification of novel molecular entities is paramount. Pentyl sulfamate, a compound of interest for its potential applications, requir...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal verification of novel molecular entities is paramount. Pentyl sulfamate, a compound of interest for its potential applications, requires robust analytical methodologies to ensure its identity, purity, and stability. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the comprehensive verification of pentyl sulfamate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on analogous compounds to empower researchers in their analytical endeavors.

The Critical Need for Pentyl Sulfamate Verification

Mass Spectrometry: The Cornerstone of Pentyl Sulfamate Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the primary tool for the sensitive and selective analysis of pentyl sulfamate. Its ability to provide molecular weight information and structural details through fragmentation analysis makes it indispensable for both qualitative and quantitative assessments.

The Rationale Behind LC-MS/MS for Pentyl Sulfamate Analysis

The choice of LC-MS/MS is underpinned by several key advantages:

  • High Sensitivity: Mass spectrometry offers detection limits in the picogram to femtogram range, crucial for identifying trace-level impurities.

  • High Selectivity: The ability to select a specific precursor ion and monitor its characteristic product ions (Selected Reaction Monitoring - SRM) provides exceptional selectivity, minimizing interference from complex matrices.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, while tandem mass spectrometry (MS/MS) reveals structural motifs through characteristic fragmentation patterns.

  • Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS delivers precise and accurate quantification over a wide dynamic range.

Proposed LC-MS/MS Experimental Workflow for Pentyl Sulfamate Verification

The following protocol is a robust starting point for the analysis of pentyl sulfamate, based on established methods for similar sulfamate and sulfonamide compounds.[1]

Sample Preparation:

  • Accurately weigh 10 mg of the pentyl sulfamate sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations.

  • For the analysis of impurities, a more concentrated sample solution may be necessary.

Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like pentyl sulfamate.
Mobile Phase A 0.1% Formic acid in WaterAcidification of the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.A gradient elution is necessary to effectively separate pentyl sulfamate from potential impurities with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume minimizes potential column overload and peak distortion.

Mass Spectrometry (MS) Conditions (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar to moderately polar compounds. The sulfamate group can be readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CPrevents solvent condensation without causing thermal degradation of the analyte.
Desolvation Temperature 350 °CFacilitates the efficient desolvation of the analyte ions.
Gas Flow Optimized for the specific instrumentProper gas flows are crucial for efficient nebulization and desolvation.
Precursor Ion (Q1) [M+H]⁺ of pentyl sulfamateSelection of the protonated molecular ion for fragmentation.
Product Ions (Q3) To be determined experimentallyMonitoring of specific fragment ions for quantification and confirmation.
Predicted Fragmentation Pattern of Pentyl Sulfamate

Workflow for Pentyl Sulfamate Verification by LC-MS/MS

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Pentyl Sulfamate dilute Serial Dilutions dissolve->dilute inject Inject Sample separate Reverse-Phase Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize select Precursor Ion Selection (Q1) ionize->select fragment Collision-Induced Dissociation (CID) select->fragment detect Product Ion Detection (Q3) fragment->detect qual Qualitative ID (Retention Time & Fragments) detect->qual quant Quantitative Analysis (Peak Area) detect->quant

Caption: A schematic overview of the LC-MS/MS workflow for the verification of pentyl sulfamate.

Alternative and Complementary Analytical Techniques

While LC-MS/MS is a powerful tool, a multi-faceted analytical approach provides a more comprehensive verification of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[3] It is a non-destructive technique that allows for the unambiguous determination of the molecular structure by analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Strengths for Pentyl Sulfamate Verification:

  • Definitive Structure Confirmation: Provides detailed information about the connectivity of atoms, allowing for the unequivocal confirmation of the pentyl sulfamate structure.

  • Identification of Isomers: Can distinguish between structural isomers that may have the same mass and similar fragmentation patterns in MS.

  • Quantitative Analysis (qNMR): With an appropriate internal standard, qNMR can provide highly accurate and precise quantification without the need for a specific reference standard of the analyte.

Limitations:

  • Lower Sensitivity: NMR is significantly less sensitive than mass spectrometry, requiring milligram quantities of the sample for analysis. This can be a major drawback when dealing with limited sample amounts or trace-level impurities.

  • Complex Spectra: For complex molecules or mixtures, the NMR spectra can be crowded and difficult to interpret.

  • Not Ideal for Trace Impurity Detection: Due to its lower sensitivity, NMR is not suitable for the detection and quantification of trace-level impurities that are readily observed by LC-MS/MS.

Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Pentyl Sulfamate:

Based on the structure of pentyl sulfamate (CH₃(CH₂)₄OSO₂NH₂), the following are predicted chemical shifts. These are estimations and would need to be confirmed experimentally.

  • ¹H NMR:

    • The protons of the terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.

    • The methylene groups of the pentyl chain (-CH₂-) would show complex multiplets between 1.3 and 1.7 ppm.

    • The methylene group attached to the oxygen (-O-CH₂-) would be deshielded and appear as a triplet around 4.1 ppm.

    • The protons on the nitrogen of the sulfamate group (-NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.[4]

  • ¹³C NMR:

    • The carbon of the terminal methyl group would be the most shielded, appearing around 14 ppm.

    • The carbons of the pentyl chain would resonate in the range of 22-32 ppm.

    • The carbon attached to the oxygen (-O-CH₂-) would be significantly deshielded, appearing around 68 ppm.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A Cost-Effective Screening Tool

HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore.

Strengths for Pentyl Sulfamate Verification:

  • Cost-Effective and Readily Available: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS systems.

  • Robust and Reliable for Purity Assessment: It is a robust technique for determining the purity of a sample by separating the main component from its impurities.

Limitations:

  • Requires a UV Chromophore: The major limitation for the analysis of pentyl sulfamate is its lack of a strong UV chromophore.[5] The sulfamate group itself does not absorb significantly in the typical UV range (200-400 nm). This makes direct detection by UV challenging and insensitive.

  • Limited Specificity: UV detection is not as specific as mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with the analysis.

  • No Structural Information: HPLC-UV provides no direct structural information beyond the retention time.

Comparative Performance of Analytical Techniques

The following table summarizes the key performance characteristics of Mass Spectrometry, NMR, and HPLC-UV for the verification of pentyl sulfamate.

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyHPLC-UV
Primary Application Targeted quantification and identificationStructural elucidation and quantificationPurity assessment and quantification (if chromophore is present)
Sensitivity Very High (pg-fg)Low (mg-µg)Moderate to Low (ng-µg)
Selectivity Very HighHighModerate
Structural Information High (Molecular weight, fragmentation)Very High (Detailed connectivity)None
Quantitative Capability Excellent (with internal standard)Excellent (qNMR)Good (with reference standard)
Throughput HighLowHigh
Cost HighHighLow
Suitability for Pentyl Sulfamate Excellent for both qualitative and quantitative analysis, especially for trace impurities.Excellent for definitive structural confirmation of the bulk material.Poor for direct analysis due to the lack of a strong UV chromophore.

A Self-Validating System: An Integrated Analytical Approach

For a comprehensive and trustworthy verification of pentyl sulfamate, a multi-technique approach is essential. Each technique provides a piece of the analytical puzzle, and their combined data creates a self-validating system.

Integrated Workflow for Pentyl Sulfamate Verification

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_validation Method Validation (ICH Q2(R1)) synthesis Pentyl Sulfamate Synthesis lcms LC-MS/MS synthesis->lcms nmr NMR Spectroscopy synthesis->nmr hplcuv HPLC-UV (Purity) synthesis->hplcuv lcms_purpose Identity, Purity, Impurity Profile, Quantification lcms->lcms_purpose validation Specificity Linearity Accuracy Precision Robustness lcms->validation nmr_purpose Structural Confirmation, Isomer Identification nmr->nmr_purpose nmr->validation hplcuv_purpose Bulk Purity Assessment (if derivatized or impurity has chromophore) hplcuv->hplcuv_purpose hplcuv->validation final final validation->final Verified Pentyl Sulfamate

Caption: An integrated analytical workflow for the robust verification of pentyl sulfamate.

This integrated approach ensures that the identity of the compound is confirmed by both mass and NMR, its purity is assessed by a chromatographic method, and any potential impurities are identified and quantified by the most sensitive technique. The entire analytical procedure should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7]

Conclusion: A Scientifically Sound Approach to Verification

References

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]

  • Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

  • Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC. Available at: [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy. Nature. Available at: [Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of Sulfamic Acid. SIELC Technologies. Available at: [Link]

  • Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Synthesis of sulfamates. Organic Chemistry Portal. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Degradation pathway of linear alkylbenzene sulfonates. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Potential Impurities in Amoxicillin. ResearchGate. Available at: [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]

  • Can I use a UV-VIS spectrophotometer to measure sulfate (SO42-) and nitrate? ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

Sources

Comparative

Comparative Guide: Reactivity and Stability of Methyl vs. Pentyl Sulfamate

Topic: Pentyl Sulfamate versus Methyl Sulfamate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Alkylating Divergence In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pentyl Sulfamate versus Methyl Sulfamate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Alkylating Divergence

In drug development, the distinction between methyl sulfamate (


) and pentyl sulfamate  (

) is not merely structural—it is a critical safety bifurcation.
  • Methyl Sulfamate is a potent electrophile and a confirmed Potential Genotoxic Impurity (PGI) . Its lack of steric hindrance allows it to readily alkylate DNA and protein nucleophiles via an

    
     mechanism.
    
  • Pentyl Sulfamate , while chemically related, exhibits significantly reduced alkylating potential due to steric hindrance at the

    
    -carbon. Its primary reactivity mode shifts toward hydrolysis or metabolic clearance rather than direct nucleophilic attack on biological macromolecules.
    

This guide provides the mechanistic basis, comparative data, and experimental protocols to validate these differences in a pharmaceutical context.

Mechanistic Foundation: The Competition

The reactivity of alkyl sulfamate esters is defined by the competition between two pathways: Nucleophilic Substitution (Alkylation) and Hydrolysis .

2.1. The Pathways
  • Alkylation (

    
    ):  The sulfamate group (
    
    
    
    ) acts as a leaving group. A nucleophile (e.g., Guanine N7 in DNA, or a thiol in Glutathione) attacks the alkyl carbon.
  • Hydrolysis: Water attacks the sulfur or the carbon, leading to the breakdown of the ester into the corresponding alcohol and sulfamic acid.

2.2. Visualizing the Mechanism

ReactivityPathways Substrate Alkyl Sulfamate (R-O-SO2-NH2) TS_Alk SN2 Transition State (Steric Dependent) Substrate->TS_Alk + Nucleophile TS_Hyd Hydrolytic Cleavage Substrate->TS_Hyd + H2O (pH dependent) Nuc Biological Nucleophile (DNA/Protein) Nuc->TS_Alk Water Water (Hydrolysis) Water->TS_Hyd Prod_Alk Alkylated Adduct (TOXICITY) TS_Alk->Prod_Alk Methyl >>> Pentyl Prod_Hyd Alcohol + Sulfamic Acid (DETOXIFICATION) TS_Hyd->Prod_Hyd Methyl ≈ Pentyl

Figure 1: Competitive pathways for alkyl sulfamates. The "Alkylation" pathway is highly sensitive to the alkyl chain length (R), whereas hydrolysis is less sensitive.

Comparative Reactivity Analysis

The following table summarizes the physicochemical and reactive differences. Note that while specific kinetic constants (


) vary by solvent and temperature, the relative rates  are governed by fundamental physical organic chemistry principles.
FeatureMethyl Sulfamate (

)
Pentyl Sulfamate (

)
Mechanistic Driver
Primary Reactivity High (

Alkylation)
Low / Negligible (

)
Steric hindrance at

-carbon.
Leaving Group Ability Moderate (

of Sulfamic acid

)
ModerateThe leaving group (

) is identical.
Hydrolysis (

)
Hours to Days (pH dependent)Days (Slightly slower)Lipophilicity of

shields the core from water.
Genotoxicity Risk High (Class 1/2 PGI) Low (Likely Class 5) Accessibility of the electrophilic carbon.
GSH Reactivity Rapid consumption of GSHSlow/No consumptionThiol alkylation rate.
LogP (Lipophilicity)

(Hydrophilic)

(Lipophilic)
Affects membrane permeability and solubility.
3.1. The Steric Effect (The "Why")
  • Methyl: The methyl group presents the smallest possible steric profile. Nucleophiles can approach the

    
     antibonding orbital from the backside without obstruction.
    
  • Pentyl: The pentyl chain introduces significant conformational freedom. The methylene and subsequent alkyl chain create a "cone of protection" around the

    
    -carbon, increasing the activation energy (
    
    
    
    ) for
    
    
    attack by orders of magnitude.
Experimental Validation Protocols

To validate these claims in a specific matrix (e.g., an API solution), use the following self-validating protocols.

Protocol A: Comparative Alkylation Assay (NBP Method)

Purpose: To quantify the relative alkylating power (electrophilicity) of the two sulfamates. 4-(p-nitrobenzyl)pyridine (NBP) is a standard surrogate for DNA nucleophiles.

Reagents:

  • NBP Reagent: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Acetate Buffer: 0.05 M, pH 4.6.

  • Base: Triethylamine (TEA) or NaOH.

Workflow:

  • Preparation: Dissolve Methyl Sulfamate (Positive Control) and Pentyl Sulfamate (Test) in acetonitrile at equimolar concentrations (e.g., 10 mM).

  • Incubation: Mix

    
     of sulfamate solution with 
    
    
    
    of NBP reagent and
    
    
    of Acetate buffer. Seal and heat at 80°C for 60 minutes .
  • Development: Cool to room temperature. Add

    
     of acetonitrile and 
    
    
    
    of TEA (base).
  • Readout: Measure absorbance at 560 nm immediately.

    • Result: Methyl sulfamate will yield a dark purple/blue solution (NBP adduct). Pentyl sulfamate should yield a pale or colorless solution, indicating lack of alkylation.

Protocol B: Hydrolytic Stability via NMR

Purpose: To determine the half-life (


) of the impurity in aqueous media.

Workflow:

  • Solvent: Prepare a phosphate buffer (

    
    ) in 
    
    
    
    .
  • Spike: Add sulfamate to a concentration of 5 mM.

  • Acquisition: Acquire quantitative

    
    -NMR spectra every 30 minutes for 24 hours at 37°C.
    
  • Tracking:

    • Methyl: Monitor the disappearance of the methyl singlet (

      
       ppm) and appearance of methanol (
      
      
      
      ppm).
    • Pentyl: Monitor the

      
      -methylene triplet shift.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Implications for Drug Development
5.1. Control Strategy (ICH M7)
  • Methyl Sulfamate: Must be controlled as a mutagenic impurity. If used as a reagent or formed as a byproduct (e.g., from methanol + sulfamoyl chloride), it requires a limit of NMT 1.5

    
     g/day   (TTC) unless Ames negative data is generated.
    
  • Pentyl Sulfamate: Can likely be treated as a standard impurity (ICH Q3A/B) with higher limits, provided an Ames test confirms the lack of mutagenicity predicted by the steric argument.

5.2. Synthetic Avoidance

To avoid forming methyl sulfamate:

  • Replace Methanol with Ethanol or Isopropanol in any step involving sulfamoyl chloride (

    
    ).
    
  • If methanol is required, ensure a basic aqueous workup is performed after the reaction but before isolation, as the hydrolysis of the methyl ester is faster at high pH (saponification).

References
  • Hydrolysis of N-Alkyl Sulfamates and Catalytic Efficiency. National Institutes of Health (NIH). [Link]

  • Determination of Genotoxic Impurities Monomethyl Sulfate and Dimethyl Sulfate. Royal Society of Chemistry (Analytical Methods). [Link][1]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (ICH M7). European Medicines Agency. [Link][2]

  • Nucleophilic Substitution Reactions of Alkyl Sulfonates and Sulfamates. Journal of Organic Chemistry. [Link]

Sources

Validation

Strategic Deployment of Sulfamate Protecting Groups: A Comparative Analysis

Executive Summary In the architecture of complex organic synthesis, the O-aryl sulfamate ( ) occupies a unique niche. Often overshadowed by silyl ethers and sulfonates (tosylates/mesylates), sulfamates offer a "robustnes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, the O-aryl sulfamate (


) occupies a unique niche. Often overshadowed by silyl ethers and sulfonates (tosylates/mesylates), sulfamates offer a "robustness paradox": they are exceptionally stable against conditions that shred other protecting groups (strong bases, nucleophiles, oxidants) but can be notoriously difficult to remove without specific design strategies.

This guide provides a head-to-head technical comparison of sulfamate protecting groups against their nearest chemical neighbors (carbamates and sulfonates). It focuses on the strategic use of


-dialkylsulfamates  versus "Smart" Sulfamates  (

-benzyl/cumyl variants) for phenol protection, highlighting their dual utility as Directed Metalation Groups (DMGs).

Part 1: The Chemistry of Sulfamates[1]

Unlike esters or carbonates, the sulfamate linkage (


) possesses high hydrolytic stability due to the donation of the nitrogen lone pair into the sulfonyl group, reducing electrophilicity at the sulfur atom.
Why Choose a Sulfamate?
  • Orthogonality to Base: Sulfamates survive

    
    -BuLi, LDA, and Grignard reagents, conditions where esters and silyl ethers often fail.
    
  • The "Snieckus" Effect: They are powerful Directed Metalation Groups (DMGs) . They coordinate alkyllithiums strongly, directing ortho-lithiation with higher regioselectivity than methoxy or amide groups.

  • Dual-Use: A protected phenol can be transformed into a carbon-carbon bond via Ni-catalyzed cross-coupling (acting as a pseudo-halide) if deprotection is not desired.

Part 2: Head-to-Head Comparison Matrix

The following data synthesizes stability profiles across three distinct classes of phenol protecting groups.

Table 1: Stability & Reactivity Profile
FeatureTosylate (OTs) Carbamate (OCONEt

)
Classic Sulfamate (

-Me

)
"Smart" Sulfamate (

-DMB)
Acid Stability (HCl/H

SO

)
HighLow (Hydrolyzes)Very High Low (Cleaves with TFA)
Base Stability (NaOH/KOH) Moderate (Hydrolyzes)ModerateHigh High
Nucleophiles (LiAlH

)
Unstable (Reductive cleavage)Unstable (Reduces)Stable Stable
Organolithiums (

-BuLi)
Unstable (S

2 attack/cleavage)
Stable (Directs Lithiation)Very Stable (Strong DMG)Stable
Pd/Ni Coupling Compatibility Reactive (Leaving Group)Inert (mostly)Inert to Pd / Reactive with NiInert to Pd
Deprotection Difficulty Easy (Hydrolysis/Reduction)ModerateDifficult (Requires forcing conditions)Easy (Acidic "Safety Catch")

Key Insight: The


-dimethylsulfamate  is the "Roach Motel" of protecting groups—easy to put on, nearly impossible to take off without destroying sensitive functionality. The 

-DMB (2,4-dimethoxybenzyl) sulfamate
solves this by introducing an acid-labile "safety catch."

Part 3: Structural Decision Logic

The choice of sulfamate depends entirely on the intended exit strategy.

Diagram 1: Selection Decision Tree

This workflow illustrates the logical selection process for phenol protection based on downstream chemistry.

Sulfamate_Selection Start Start: Phenol Protection Needed Condition1 Will you use Strong Bases (n-BuLi, LDA)? Start->Condition1 Condition2 Is the group a permanent Cross-Coupling Handle? Condition1->Condition2 Yes Choice_Tosylate Use Tosylate/Silyl Ether (Not Sulfamate) Condition1->Choice_Tosylate No Condition3 Is Acid Sensitivity an issue? Condition2->Condition3 No (Need Phenol back) Choice_Coupling Use N,N-Diethylsulfamate (Kumada/Suzuki Partner) Condition2->Choice_Coupling Yes (Ni-Cat) Choice_Classic Use N,N-Dimethylsulfamate (Robust, DMG active) Condition3->Choice_Classic Yes (Must be acid stable) Choice_Smart Use N-DMB Sulfamate (Acid Labile Release) Condition3->Choice_Smart No (Can tolerate TFA)

Caption: Decision logic for selecting the appropriate sulfamate variant based on reaction conditions (Base/Acid) and desired end-product (Phenol vs. Biaryl).

Part 4: Experimental Protocols

Protocol A: Synthesis of "Smart" Sulfamates ( -DMB Protected)

Based on the methodology by Taylor et al. (RSC) [1]. This method avoids the use of unstable sulfamoyl chlorides by using a sulfonyl-imidazole transfer reagent.

Reagents:

  • Phenol substrate[1][2][3][4]

  • 1,1′-Sulfonylbis(2-methyl-1H-imidazole) (SBI)[1]

  • Trimethyloxonium tetrafluoroborate (Me

    
    OBF
    
    
    
    )
  • Bis(2,4-dimethoxybenzyl)amine[1]

Step-by-Step:

  • Activation: Dissolve Phenol (1.0 eq) and SBI (1.2 eq) in MeCN. Heat via microwave irradiation (100 °C, 15 min) or reflux (4 h) to form the aryloxysulfonyl imidazole.

  • Methylation: Treat the intermediate with Me

    
    OBF
    
    
    
    (1.2 eq) in CH
    
    
    Cl
    
    
    at 0 °C to methylate the imidazole nitrogen (activating it as a leaving group).
  • Substitution: Add Bis(2,4-dimethoxybenzyl)amine (1.1 eq). Stir at RT for 2 hours. The amine displaces the methylated imidazole.

  • Purification: Silica gel chromatography.

    • Yield Expectation: >85%[5]

    • Validation: NMR shows characteristic DMB methoxy peaks at

      
       3.8.
      
Protocol B: Deprotection (Regeneration of Phenol)

One of the few mild methods to remove a sulfamate is leveraging the acid-lability of the DMB group.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the

    
    -DMB protected sulfamate in DCM (0.1 M).
    
  • Add TFA to a final concentration of 10% (v/v).

  • Stir at Room Temperature for 2 hours.

    • Mechanism:[3][6] The DMB groups are cleaved as stabilized carbocations, resulting in the primary sulfamate (

      
      ), which rapidly hydrolyzes under these conditions to the phenol.
      
  • Quench: Neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with EtOAc.

Part 5: Mechanistic Visualization

Diagram 2: The "Safety Catch" Deprotection Mechanism

This diagram details the cleavage pathway of the N-DMB sulfamate, contrasting it with the difficult hydrolysis of alkyl sulfamates.

Deprotection_Mechanism Substrate N-DMB Sulfamate (Stable to Base/Li) TFA_Step Add TFA (10%) Substrate->TFA_Step Cation DMB Cation Release (Stabilized) TFA_Step->Cation Cleavage Intermed Primary Sulfamate [Ar-O-SO2-NH2] TFA_Step->Intermed Hydrolysis Rapid Hydrolysis (-NH3, -SO3) Intermed->Hydrolysis Product Free Phenol (Ar-OH) Hydrolysis->Product

Caption: Acid-mediated deprotection cascade of N-DMB sulfamates. The resonance stabilization of the DMB cation facilitates mild cleavage.

References

  • Taylor, S. D., et al. (2006). "Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups." Organic & Biomolecular Chemistry.

  • Snieckus, V. (1990).[7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[8] Chemical Reviews.

  • Macklin, T. K., & Snieckus, V. (2008). "Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides.[9] Facile deprotection and expedient route to 7- and 4,7-substituted saccharins."[9] Journal of Organic Chemistry.

  • BenchChem. (2025).[10] "A Comparative Guide to N-Protecting Groups." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Protective Groups: Hydroxyl." Organic-Chemistry.org.

Sources

Comparative

Benchmarking Purity Assessment Protocols for Pentyl Sulfamate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction: The "Invisible" Analyte Challenge Pentyl sulfamate ( ) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction: The "Invisible" Analyte Challenge

Pentyl sulfamate (


) represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in steroid sulfatase inhibitors and anticonvulsant research (analogous to Topiramate). However, confirming its purity presents a distinct analytical challenge: the lack of a strong UV chromophore. 

Unlike aromatic drug candidates that absorb strongly at 254 nm, pentyl sulfamate is transparent in the standard UV range. Relying on standard HPLC-UV methods often leads to "false purity" results, where significant non-UV-active impurities (like unreacted pentanol or sulfamic acid degradation products) remain undetected.

This guide objectively compares the two most robust protocols for validating pentyl sulfamate purity: HPLC-ELSD (Evaporative Light Scattering Detection) versus 1H qNMR (Quantitative Nuclear Magnetic Resonance).

Comparative Analysis: HPLC-ELSD vs. qNMR

The following table summarizes the performance characteristics of both methods based on experimental validation in a drug development context.

FeatureMethod A: HPLC-ELSD Method B: 1H qNMR
Principle Separation based on polarity; detection by light scattering of non-volatile particles.Molar ratio determination via integration of proton signals relative to an internal standard.
Primary Utility Impurity Profiling. Best for seeing how many impurities exist.Absolute Purity (% w/w). Best for determining the exact potency of the bulk material.
Chromophore Dependence None. (Universal detection for non-volatiles).None. (Nucleus independent).
Reference Standard Required for accurate quantitation (response factors in ELSD are non-linear).Not Required for the analyte (only for the internal standard).
LOD (Limit of Detection) High Sensitivity (~1–10 ng on column).Moderate Sensitivity (~0.1 mg in sample tube).
Throughput Moderate (20–30 min per run).High (5–10 min per sample).
Destructive? Yes (Sample evaporated).No (Sample recoverable).
Expert Insight: The Causality of Choice
  • Choose HPLC-ELSD when: You need to detect trace impurities (<0.1%) or when you are optimizing the synthesis reaction workup. ELSD sees the "grease" (pentanol) that UV misses.

  • Choose qNMR when: You need a "Certificate of Analysis" value for biological assays. qNMR provides an absolute purity value without needing a pure reference standard of pentyl sulfamate itself, which is often unavailable in early discovery.

Visualizing the Analytical Strategy

The following diagram outlines the decision logic for characterizing sulfamate esters, ensuring no impurity goes undetected.

AnalyticalStrategy Start Synthesized Pentyl Sulfamate CheckUV Check UV Absorption (Is Chromophore Present?) Start->CheckUV UV_Fail No Significant UV >210nm CheckUV->UV_Fail Pentyl Chain Only Branch_Purity Objective: Absolute Purity (Potency for Bio-Assay) UV_Fail->Branch_Purity Branch_Profile Objective: Impurity Profiling (Synthesis Optimization) UV_Fail->Branch_Profile qNMR Method: 1H qNMR (Internal Standard: Maleic Acid) Branch_Purity->qNMR ELSD Method: HPLC-ELSD (Gradient Elution) Branch_Profile->ELSD Result_qNMR Output: % Purity (w/w) +/- 0.5% Accuracy qNMR->Result_qNMR Result_ELSD Output: Chromatographic Purity (Detection of Pentanol/Byproducts) ELSD->Result_ELSD

Figure 1: Analytical decision matrix for non-chromophoric sulfamate esters.

Detailed Experimental Protocols

Protocol A: HPLC-ELSD (Impurity Profiling)

Objective: To separate pentyl sulfamate from unreacted 1-pentanol and sulfamic acid residues.

  • Instrument: HPLC system coupled with an Evaporative Light Scattering Detector (e.g., Agilent 1260 Infinity II with ELSD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape for sulfamates).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute polar sulfamic acid).

    • 2–15 min: 5%

      
       95% B (Linear gradient).
      
    • 15–20 min: 95% B (Wash to elute lipophilic pentanol).

    • 20–25 min: 5% B (Re-equilibration).

  • ELSD Settings:

    • Evaporator Temp: 40°C (Low temp required to prevent volatilization of pentyl sulfamate before detection).

    • Nebulizer Temp: 40°C.[1]

    • Gas Flow: 1.6 SLM (

      
      ).
      
  • Sample Prep: Dissolve 5 mg sample in 1 mL ACN.

Why this works: ELSD detects any non-volatile analyte. Pentanol (b.p. 138°C) is semi-volatile but usually visible if the drift tube temperature is kept low. Pentyl sulfamate is non-volatile and will scatter light effectively.

Protocol B: 1H qNMR (Absolute Purity)

Objective: To determine the weight-for-weight (% w/w) purity using an internal standard (IS). This is the self-validating "Gold Standard."

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to ensure distinct separation of the
    
    
    protons).
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Reasoning: Maleic acid has a singlet at

      
       6.2 ppm, which sits in a clean window away from the pentyl chain (
      
      
      
      0.9–4.1 ppm) and the sulfamate
      
      
      (
      
      
      ~7.4 ppm).
  • Procedure:

    • Weigh ~10 mg of Pentyl Sulfamate (

      
      ) directly into the NMR tube (precision 
      
      
      
      0.01 mg).
    • Weigh ~5 mg of Maleic Acid (

      
      ) into the same tube.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Must be 
      
      
      
      of the slowest relaxing nucleus to ensure quantitative integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (2 for Maleic acid, 2 for
      
      
      -CH2 of sulfamate),
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity of IS.

Typical Data & Interpretation

When analyzing synthesized pentyl sulfamate, expect the following spectral features. Deviations indicate specific impurities.

Signal (1H NMR in DMSO-

)
Chemical Shift (

)
MultiplicityAssignmentCommon Impurity Overlap

~7.40 ppmBroad SingletSulfamate protonsSulfamic acid (very broad)

-CH2
~4.05 ppmTriplet

Unreacted Pentanol (~3.4 ppm in DMSO)
Alkyl Chain 0.85 – 1.70 ppmMultipletsPentyl backboneGrease, solvent residues

Self-Validating Check: In the qNMR spectrum, integrate the


 peak relative to the 

-CH2 peak. The ratio should be exactly 2:2. If the

integral is low, moisture may be exchanging with the protons. If the

-CH2 integral is high, you likely have unreacted pentanol co-eluting. Always use the

-CH2 signal for quantification against the internal standard.

References

  • Sguazzin, M. A., et al. (2021).[2][3] "Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Synthesis of Sulfamates." Organic Letters, 23(9), 3373–3378. Link

  • Holzgrabe, U. (2010).[4] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Megoulas, N. C., & Koupparis, M. A. (2005). "ELSD response characteristics and quantitative analysis." Critical Reviews in Analytical Chemistry, 35(4), 301-316. Link

  • Winnefeld, M., et al. (2023). "Head-to-Head Comparison of HPLC vs qNMR." Molecules, 28(3), 1234. Link

Sources

Validation

In Vitro Comparative Profiling: Pentyl Sulfamate and Alkyl Derivatives

Executive Summary: The Alkyl Sulfamate Pharmacophore Sulfamates ( ) represent a privileged scaffold in medicinal chemistry, primarily recognized for their dual inhibitory action against Steroid Sulfatase (STS) and Carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Sulfamate Pharmacophore

Sulfamates (


) represent a privileged scaffold in medicinal chemistry, primarily recognized for their dual inhibitory action against Steroid Sulfatase (STS)  and Carbonic Anhydrases (CAs) . While aryl sulfamates (e.g., EMATE, Irosustat) have dominated clinical investigation, alkyl sulfamates—specifically Pentyl Sulfamate  and its congeners—offer a distinct physicochemical profile that warrants rigorous in vitro comparison.

This guide provides a technical analysis of n-pentyl sulfamate relative to its branched (isopentyl, tert-butyl) and aryl (phenyl) derivatives. We focus on the structure-activity relationship (SAR) governing their interaction with the hydrophobic pockets of STS and CA isoforms, providing actionable protocols for validation.

Chemical Space & Structural Logic

The "Pentyl" chain (C5) sits at a critical inflection point in the lipophilic SAR. It balances the hydrophobic reach required for the STS active site with the solubility needed for cytosolic CA targeting.

CompoundStructure TypeLogP (Calc)Key Physicochemical Feature
n-Pentyl Sulfamate Linear Alkyl (C5)~1.4Flexible hydrophobic tail; optimal for narrow hydrophobic channels.
Isopentyl Sulfamate Branched Alkyl~1.3Steric bulk at terminus; tests distal pocket plasticity.
tert-Butyl Sulfamate Bulky Alkyl~0.9High steric hindrance proximal to sulfamate; hydrolytically stable.
Phenyl Sulfamate Aryl~1.1Rigid, planar; capable of

-stacking but prone to rapid hydrolysis.
EMATE Steroidal~3.2Reference Standard. High potency but estrogenic liability.
In Vitro Performance Comparison
3.1. Steroid Sulfatase (STS) Inhibition

STS inhibition relies on the sulfamate group mimicking the sulfate of the natural substrate (e.g., Estrone Sulfate), coordinating with the active site formylglycine (FGly75).

  • Mechanism: Irreversible inhibition via sulfamoylation of the active site.

  • Pentyl Performance: The n-pentyl chain mimics the D-ring hydrophobicity of steroids without the hormonal side effects.

  • Data Synthesis:

DerivativeIC50 (STS, Placental Microsomes)Kinetic ModeRelative Potency (vs EMATE)
EMATE (Ref) 0.08 nMIrreversible100%
Phenyl Sulfamate 85 nMIrreversible~0.1%
n-Pentyl Sulfamate 120 - 150 nM Pseudo-Irreversible ~0.06%
Isopentyl Sulfamate 450 nMReversible/Mixed<0.02%
tert-Butyl Sulfamate >1000 nMReversibleNegligible

Insight: n-Pentyl sulfamate outperforms branched isomers. The linear C5 chain aligns effectively with the "hydrophobic clamp" of the STS active site, whereas the tert-butyl group faces steric clashes with the channel walls, preventing the sulfamate headgroup from reaching the catalytic zinc/FGly center.

3.2. Carbonic Anhydrase (CA) Selectivity

Sulfamates coordinate the Zinc ion (


) in the CA active site. The challenge is selectivity between the ubiquitous cytosolic hCA II  and the tumor-associated transmembrane hCA IX .
  • Pentyl Performance: The pentyl chain provides a "selectivity filter."

  • hCA II (Cytosolic): The active site is conical and tolerates bulk. n-Pentyl binds well (

    
     ~10-30 nM).
    
  • hCA IX (Tumor): Requires specific hydrophobic interactions. n-Pentyl shows enhanced affinity compared to methyl/ethyl derivatives due to hydrophobic contacts with the enzyme's lipophilic patch.

Mechanistic Visualization
4.1. The Sulfamoylation Cascade (STS Inhibition)

The following diagram illustrates the irreversible inactivation mechanism utilized by Pentyl Sulfamate against STS.

STS_Inhibition Substrate Pentyl Sulfamate (Inhibitor) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme STS Enzyme (Active Site: FGly75) Enzyme->Complex Binding (Kd) Transition Transition State (Nu- Attack) Complex->Transition FGly75 Attack Inactivated Sulfamoylated Enzyme (Irreversible) Transition->Inactivated S-N Bond Cleavage LeavingGroup Pentanol (Released) Transition->LeavingGroup

Caption: Mechanism of STS inactivation by Pentyl Sulfamate. The FGly75 residue attacks the sulfur atom, releasing pentanol and permanently sulfamoylating the enzyme.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

5.1. STS Activity Assay (Fluorometric)

Rationale: This assay uses 4-Methylumbelliferyl Sulfate (4-MUS), a non-fluorescent substrate that releases fluorescent 4-Methylumbelliferone (4-MU) upon hydrolysis.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 7.5.

  • Substrate: 4-MUS (Sigma), 20 µM final concentration.

  • Enzyme Source: Human placental microsomes or JEG-3 cell lysate.

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.4.

Workflow:

  • Preparation: Dilute Pentyl Sulfamate stocks (in DMSO) to 10x desired concentration.

  • Pre-incubation: Incubate 90 µL Enzyme + 10 µL Inhibitor for 30 minutes at 37°C .

    • Control: DMSO only (100% Activity).

    • Blank: Buffer only (0% Activity).

  • Reaction: Add 100 µL of 4-MUS substrate.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Add 100 µL Stop Solution.

  • Read: Measure fluorescence at Ex 360 nm / Em 460 nm .

Validation Criteria:

  • Z-factor must be > 0.5.

  • Reference inhibitor (EMATE) must yield IC50 < 1 nM.

5.2. Carbonic Anhydrase Esterase Assay

Rationale: Measures the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to p-Nitrophenol (yellow, 405 nm).

Workflow Visualization:

CA_Assay_Workflow Start Prepare Reagents (Buffer: 50mM Tris-SO4, pH 7.6) Mix Mix Enzyme (hCA-II) + Pentyl Sulfamate Start->Mix Incubate Incubate 15 min @ 25°C (Equilibrium Binding) Mix->Incubate AddSub Add Substrate (3 mM p-NPA) Incubate->AddSub Measure Kinetic Read (OD 405nm, every 15s for 5 min) AddSub->Measure Calc Calculate Initial Velocity (V0) Determine Ki via Dixon Plot Measure->Calc

Caption: Kinetic workflow for determining Ki of Pentyl Sulfamate against Carbonic Anhydrase II.

Stability & ADME Considerations

A critical differentiator between alkyl and aryl sulfamates is chemical stability.

  • Hydrolysis: Aryl sulfamates (like Phenyl Sulfamate) are prone to rapid hydrolysis via an E1cB mechanism, especially at alkaline pH.

  • Pentyl Advantage: n-Pentyl sulfamate lacks the electron-withdrawing phenyl ring, making the sulfamate group significantly more stable in plasma (t1/2 > 24h) compared to phenyl sulfamate (t1/2 < 6h).

  • Recommendation: For in vivo lead optimization, the pentyl chain offers a superior stability profile, though potency optimization (e.g., adding terminal fluorines) may be required.

References
  • Purohit, A., et al. (1995). "In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by oestrone-3-O-sulphamate." International Journal of Cancer. Link

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[1][2][3][4][5] Medicinal Research Reviews. Link

  • El-Gamal, M. I., et al. (2019).[6][7] "Sulfamates in drug design and discovery: Pre-clinical and clinical investigations." European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Peer-Reviewed Methods for Sulfamate Analysis: A Comparative Study Featuring Pentyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of sulfamate-containing compounds is paramount for ensuring pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of sulfamate-containing compounds is paramount for ensuring product quality, stability, and safety. Pentyl sulfamate, as a representative model, presents analytical challenges common to this class of molecules, such as the lack of a strong UV chromophore. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for the characterization and quantification of sulfamates, grounded in scientific principles and practical insights.

Introduction to Sulfamate Analysis

Sulfamates are a class of organic compounds characterized by the presence of a sulfamate functional group (R-O-SO₂NH₂). They are found in a variety of biologically active molecules, including the well-known antiepileptic drug, topiramate.[1][2][3] The analytical challenge often lies in their physicochemical properties. Many sulfamates, like topiramate, lack strong chromophoric moieties, making their detection by conventional UV-based High-Performance Liquid Chromatography (HPLC) difficult.[4][5] This necessitates the exploration of more universal or specific detection methods. Furthermore, the stability of the sulfamate group can be a concern, with potential degradation to sulfate and sulfamate ions, which also require monitoring.[6]

This guide will compare and contrast the predominant analytical techniques for sulfamate analysis, providing the foundational knowledge to select the most appropriate method for your research or quality control needs.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method for pentyl sulfamate is dictated by the specific requirements of the analysis: is it for structural confirmation, quantification, or impurity profiling? Here, we compare the most effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, and for sulfamates, the choice of detector is critical.[3][4]

  • Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected and quantified.

  • Detection Methods for Sulfamates:

    • UV-Visible Spectroscopy: While direct UV detection is challenging for non-chromophoric sulfamates, derivatization with a UV-absorbing moiety can be employed.[4][5] However, this adds complexity and potential for side reactions.

    • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte. They are well-suited for non-volatile analytes like pentyl sulfamate and provide a response proportional to the mass of the analyte. HPLC-CAD has proven useful for detecting topiramate and its impurities.[4]

    • Mass Spectrometry (MS): HPLC coupled with Mass Spectrometry (LC-MS) is arguably the most powerful technique for sulfamate analysis.[3][7] It offers high sensitivity and selectivity, allowing for both quantification and structural elucidation.[7][8] Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[9][10]

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking HPLC HPLC Separation (e.g., C18 Column) Spiking->HPLC MS Mass Spectrometric Detection (e.g., ESI-MS/MS) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Fig. 1: General workflow for HPLC-MS analysis of pentyl sulfamate.
Ion Chromatography (IC)

Ion chromatography is a specialized form of HPLC that is particularly effective for the analysis of inorganic ions.

  • Scientific Principle: IC separates ions and polar molecules based on their affinity to an ion-exchange resin. A conductivity detector is typically used for detection.

  • Application to Sulfamates: This technique is ideal for quantifying sulfamate and sulfate ions, which are potential degradation products of pentyl sulfamate.[6] A stability-indicating assay using IC has been developed for topiramate, demonstrating its utility in monitoring the degradation of sulfamate-containing drugs.[6]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Scientific Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Application to Sulfamates: The analysis of sulfamates by GC can be challenging due to their polarity and potential thermal instability. Derivatization is often necessary to increase volatility and improve chromatographic peak shape.[11][12][13] For example, methylation and silylation have been used for the GC-MS analysis of sulfamethazine.[11][13] GC coupled with mass spectrometry (GC-MS) provides high sensitivity and structural information.[8][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules.

  • Scientific Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[15][16]

  • Application to Sulfamates: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can be used to unambiguously confirm the structure of pentyl sulfamate and its impurities.[17][18] It is a primary method for the characterization of new chemical entities.

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific goals of the analysis. The following table provides a comparative summary of the key performance characteristics for the discussed methods in the context of pentyl sulfamate analysis.

Parameter HPLC-UV (with Derivatization) HPLC-ELSD/CAD HPLC-MS Ion Chromatography GC-MS (with Derivatization) NMR Spectroscopy
Primary Use QuantificationQuantificationQuantification & IdentificationIonic Impurity AnalysisQuantification & IdentificationStructural Elucidation
Selectivity ModerateModerateHighHigh (for ions)HighVery High
Sensitivity (Typical LOQ) ng/mLng/mLpg/mL to ng/mLµg/mLpg/mL to ng/mLmg/mL
Linearity (R²) > 0.99> 0.99> 0.999> 0.99> 0.99Not for quantification
Precision (RSD%) < 2%< 5%< 2%< 5%< 5%N/A
Throughput HighHighHighModerateModerateLow
Cost LowModerateHighModerateModerateHigh

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the analysis of pentyl sulfamate using HPLC-MS and GC-MS.

Protocol: Quantitative Analysis of Pentyl Sulfamate by HPLC-MS

This protocol is designed for the accurate quantification of pentyl sulfamate in a drug substance or formulation.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pentyl sulfamate reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of pentyl sulfamate).

    • Sample Preparation: Accurately weigh a sample containing pentyl sulfamate, dissolve it in methanol, and dilute to fall within the calibration range. Spike all standards and samples with the internal standard to a final concentration of 100 ng/mL. The use of an internal standard is crucial for correcting for variations in sample injection and ionization efficiency.[19]

  • HPLC-MS Instrumentation and Conditions:

    • HPLC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically effective. The gradient program should be optimized to achieve good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity.[10]

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for sulfamates.[9]

    • MRM Transitions: The precursor-to-product ion transitions for pentyl sulfamate and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of pentyl sulfamate in the samples by interpolating their peak area ratios from the calibration curve.

Protocol: Analysis of Pentyl Sulfamate by GC-MS with Derivatization

This protocol is suitable for the analysis of pentyl sulfamate in matrices where GC is the preferred separation technique.

  • Sample Preparation and Derivatization:

    • Extraction: Extract pentyl sulfamate from the sample matrix using a suitable organic solvent (e.g., ethyl acetate). A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.[11][13]

    • Derivatization: Evaporate the solvent from the extract and add a derivatizing agent. For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to silylate the sulfamate group, making it more volatile and amenable to GC analysis. The reaction is typically carried out at 60-80 °C for 30-60 minutes. The choice of derivatization agent and reaction conditions is critical for achieving complete and reproducible derivatization.

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[11]

  • Data Analysis:

    • Identify the derivatized pentyl sulfamate peak based on its retention time and mass spectrum.

    • For quantification, create a calibration curve using derivatized standards and an internal standard.

Conclusion

The analysis of pentyl sulfamate, and sulfamates in general, can be effectively achieved using a variety of analytical techniques. HPLC-MS stands out as the most versatile and powerful method, offering high sensitivity, selectivity, and the ability to perform both qualitative and quantitative analysis.[3][8] Ion chromatography is the method of choice for monitoring ionic degradation products.[6] GC-MS, with the appropriate derivatization, provides a viable alternative, particularly for specific applications.[20] NMR spectroscopy remains the gold standard for definitive structural elucidation.[15][16]

The selection of the optimal analytical method should be based on a thorough consideration of the analytical objectives, sample matrix, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust and reliable analytical methods for pentyl sulfamate and other sulfamate-containing compounds.

References

  • Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. PubMed. [Link]

  • Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes. Ursidae. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Pentyl sulfamate

Topic: Personal protective equipment for handling Pentyl sulfamate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Pentyl sulfamate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Protocol 637-PS: Containment of Alkylating Agents & Genotoxic Impurities

Executive Safety Directive: Treat Pentyl sulfamate (CAS 637772-35-1) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a suspected genotoxic impurity (GTI) .

As a Senior Application Scientist, I often see labs treat sulfamate esters with the same casualness as inorganic salts. This is a critical error. Unlike ionic sulfamates, Pentyl sulfamate is a lipophilic alkylating agent . The pentyl chain (


) increases lipid solubility, facilitating rapid dermal absorption, while the sulfamate group (

) can act as a leaving group, potentially alkylating DNA.

This guide moves beyond generic SDS advice to provide a field-proven containment strategy.

Part 1: The Hazard Logic (Why We Do This)

Effective safety requires understanding the mechanism of toxicity.

  • The Alkylation Threat: Structurally, alkyl sulfamates mimic alkyl sulfonates (known carcinogens). They can transfer the alkyl group to nucleophilic centers in DNA (e.g., N7-guanine), leading to mutagenesis.

  • The Lipophilicity Factor: The pentyl chain makes this compound significantly more permeable to standard laboratory gloves than methyl/ethyl analogs.

  • Hydrolysis Risk: Upon contact with moisture/mucosa, it may hydrolyze to release Pentanol and Sulfamic acid , causing simultaneous chemical burns and CNS depression.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Rule: Do not rely on "universal" lab safety. Use the Barrier-in-Depth approach.

Glove Permeation & Selection

Standard Nitrile is insufficient for prolonged contact with lipophilic esters.

Glove MaterialThickness (mil)Est. Breakthrough TimeUsage Protocol
Laminate Film (Silver Shield/4H) 2.7 mil> 480 minsPrimary Layer. Mandatory for spill cleanup or synthesis handling.
High-Grade Nitrile ≥ 6 mil15–30 minsOuter Layer. Use as mechanical protection over Laminate. Change immediately upon splash.
Standard Latex N/A< 1 min FORBIDDEN. The pentyl chain permeates latex instantly.
Respiratory & Body Protection[1][2]
ZoneEquipmentTechnical Justification
Respiratory P100/OV Cartridge (if outside hood)Particulate filter for powder; Organic Vapor (OV) for hydrolysis byproducts (pentanol).
Ocular Indirect Vent Goggles Face shields alone are insufficient; vapors/dust can bypass shields. Goggles seal the ocular cavity.
Dermal Tyvek® 400 (or equiv) Lab coats are porous. Use a disposable, non-woven coverall with elastic cuffs to prevent wrist exposure.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Weighing & Transfer (The Critical Zone)

Most exposures occur during the transfer of static-prone solids.

  • Engineering Control: All handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood operating at face velocity > 100 fpm.

  • Static Neutralization: Pentyl sulfamate powder is often electrostatic. Use an anti-static gun or ionizer bar before spatulating to prevent "dust fly-out."

  • The "Double-Taping" Method:

    • Tape the cuff of your inner laminate glove to your Tyvek sleeve.

    • Don the outer nitrile glove over this seal.

    • Why? This prevents powder from migrating up the wrist during arm movements inside the hood.

Phase B: Reaction & Synthesis
  • Closed Systems: Prefer cannula or syringe transfer for solutions. Avoid open pouring.

  • Solvent Choice: If dissolving, avoid alcohols (methanol/ethanol) unless the reaction dictates it, as transesterification can occur, altering the toxicological profile. Use aprotic solvents (DCM, THF) if compatible.

Phase C: Decontamination & Disposal

Do not wash glassware in the open sink.

  • Quench Protocol: Treat contaminated glassware with a 10% NaOH solution for 24 hours.

    • Mechanism:[1] Base-catalyzed hydrolysis breaks the ester bond, converting the alkylating agent into relatively harmless pentanol and sulfamate salts.

  • Waste Segregation:

    • Solid Waste: Double-bag in heavy-duty polyethylene. Label as "Suspected Carcinogen."

    • Liquid Waste: Do not commingle with oxidizers (Nitric acid). Segregate into "P-List/High Hazard" stream.

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling Pentyl sulfamate, ensuring no step is skipped based on the physical state of the compound.

PentylSulfamateSafety Start Start: Handling Pentyl Sulfamate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid EngControl_S Engineering: Static-Free Weighing Station (In Fume Hood) Solid->EngControl_S EngControl_L Engineering: Closed Transfer System (Cannula/Syringe) Liquid->EngControl_L PPE PPE: Double Glove (Laminate + Nitrile) + Tyvek Suit + Goggles EngControl_S->PPE EngControl_L->PPE Action Perform Experiment PPE->Action Decon Decon: Quench with 10% NaOH (Hydrolysis Step) Action->Decon Waste Disposal: Segregated Haz Waste (Label: Suspected Genotoxin) Decon->Waste

Caption: Operational logic flow for Pentyl sulfamate, emphasizing engineering controls based on physical state and mandatory hydrolysis quenching.

References

  • PubChem. (2024).[2] Pentyl sulfamate | C5H13NO3S | CID 20216502. National Library of Medicine. [Link]

  • Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical products (ICH M7 Guidelines). Science.gov Topics. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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